(2-Hydroxypyridin-4-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJDDDSHUVYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634894 | |
| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902148-83-8 | |
| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxy)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (2-Hydroxypyridin-4-yl)boronic Acid
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a valuable building block in medicinal chemistry and drug development. The synthesis of this and related heterocyclic boronic acids is crucial for accessing novel chemical entities for various therapeutic targets.
Introduction
This compound is a bifunctional molecule featuring both a nucleophilic hydroxyl group and a versatile boronic acid moiety. This combination allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. The boronic acid group, in particular, is a cornerstone of modern organic synthesis, most notably for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of heteroaryl boronic acids, especially those containing additional functional groups, presents unique challenges due to potential side reactions and the electronic nature of the heterocyclic ring. This guide details a proposed, robust synthetic pathway based on established methodologies for analogous compounds.
Proposed Synthetic Pathway
The most common and effective method for the synthesis of aryl and heteroaryl boronic acids involves the reaction of an organometallic intermediate with a trialkyl borate at low temperatures.[1] For a substituted pyridine like this compound, the acidic proton of the hydroxyl group necessitates a protection strategy to prevent interference with the strongly basic organolithium reagents used for metallation. A methoxy group is a common and effective protecting group in this context.
The proposed synthesis, therefore, commences with a protected starting material, 4-bromo-2-methoxypyridine. The synthesis proceeds through a lithium-halogen exchange, followed by borylation and subsequent hydrolysis. This general approach is well-documented for structurally similar compounds.[2][3][4]
The overall transformation can be visualized as a two-step process:
-
Borylation of Protected Pyridine: Conversion of 4-bromo-2-methoxypyridine to (2-methoxy-4-pyridinyl)boronic acid.
-
Deprotection: Removal of the methyl protecting group to yield the final product, this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous pyridine and phenyl boronic acids.[2][3][4]
Key Experiment 1: Synthesis of (2-Methoxy-4-pyridinyl)boronic acid
Materials:
-
4-Bromo-2-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (HCl), 3 N aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 4-bromo-2-methoxypyridine (1.0 equivalent) in dry THF (forming an approx. 0.2 M solution) is prepared in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.5 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1-2 hours.
-
Trimethyl borate (1.5 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of 3 N HCl (sufficient to make the aqueous phase acidic, pH ~1-2) at 0 °C. The mixture is stirred vigorously for 30 minutes.
-
The phases are separated, and the aqueous layer is washed with diethyl ether (3 times).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2-Methoxy-4-pyridinyl)boronic acid. Further purification can be achieved by recrystallization or column chromatography.
Key Experiment 2: Deprotection to this compound
The deprotection of the methoxy group can be achieved under various conditions, with boron tribromide (BBr₃) being a standard reagent for cleaving aryl methyl ethers.
Materials:
-
(2-Methoxy-4-pyridinyl)boronic acid
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1 M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
(2-Methoxy-4-pyridinyl)boronic acid (1.0 equivalent) is dissolved in anhydrous DCM under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
Boron tribromide solution (1.1-1.5 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
The reaction is carefully quenched at 0 °C by the slow addition of methanol.
-
The solvent is removed under reduced pressure. The residue is co-evaporated with methanol several times to remove boron residues.
-
The crude product is then taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final product, this compound. Purification can be performed by recrystallization or chromatography.
Data Presentation
The following tables summarize quantitative data from analogous syntheses reported in the literature, which can be used to estimate the expected outcomes for the synthesis of this compound.
Table 1: Synthesis of Pyridine and Phenyl Boronic Acids via Lithiation
| Starting Material | Reagents | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methoxypyridine | n-BuLi, B(OMe)₃ | -78 | >12 | 43-53 | [2] |
| 2-Fluoro-4-iodopyridine | n-BuLi, B(OiPr)₃ | -78 | 4-7 | N/A | [3] |
| 2-Bromophenol (protected) | n-BuLi, B(OMe)₃ | N/A | N/A | 60 | [4] |
| 3-Bromopyridine | n-BuLi, B(OiPr)₃ | -40 | 1.5 | 90-95 | [5] |
Table 2: General Reaction Conditions
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous THF, DCM | Must be anhydrous for organolithium reactions. |
| Temperature | -78 °C for lithiation/borylation | Crucial for preventing side reactions and decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of organometallic intermediates by O₂ or H₂O. |
| Workup | Acidic (e.g., HCl) | Hydrolyzes the boronate ester to the boronic acid. |
Logical Relationships in Synthesis
The success of this synthesis is predicated on a series of logical dependencies. The choice of protecting group is critical, as is the strict control of reaction conditions.
Conclusion
The synthesis of this compound is achievable through a well-established sequence involving the protection of the hydroxyl group, lithium-halogen exchange, borylation, and subsequent deprotection. By adapting protocols from analogous syntheses of substituted heteroaryl boronic acids, researchers can reliably access this important building block. Careful control of reaction conditions, particularly temperature and the exclusion of water and oxygen, is paramount to achieving good yields and purity. This guide provides the necessary theoretical and practical framework for drug development professionals to incorporate this valuable compound into their synthetic programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Physicochemical Properties of (2-Hydroxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Hydroxypyridin-4-yl)boronic acid, a heterocyclic boronic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining these key properties are presented to aid researchers in their own investigations.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For a potential drug candidate, properties such as acidity (pKa), solubility, melting point, and stability dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.
Data Summary
The following tables summarize the available quantitative data for this compound and related pyridineboronic acid derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) | Aqueous Solubility |
| This compound | 902148-83-8 | C5H6BNO3 | 138.92 | Data not available | Data not available | Data not available |
| (Pyridin-4-yl)boronic acid | 1692-15-5 | C5H6BNO2 | 122.92 | 3.85, 8.9[1] | >300 | Data not available |
| (3-Hydroxypyridin-4-yl)boronic acid | 2096334-63-1 | C5H6BNO3 | 138.92 | Data not available | Data not available | Data not available |
| 2-Hydroxypyridine-4-boronic acid pinacol ester | 1256358-90-3 | C11H16BNO3 | 221.06 | 12.22 ± 0.10 (Predicted) | Data not available | Data not available |
| 2-Chloropyridine-4-boronic acid | 458532-96-2 | C5H5BClNO2 | 157.36 | Data not available | 155-163[2][3] | Data not available |
Note: The pKa values for (Pyridin-4-yl)boronic acid likely correspond to the pyridine nitrogen protonation and the boronic acid moiety. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms of this compound will significantly influence its pKa values.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.
pKa Determination
The acidity of boronic acids is a critical parameter, influencing their interaction with biological targets and their solubility. Potentiometric and spectrophotometric titrations are common methods for pKa determination.
Potentiometric Titration
This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
-
Apparatus: A calibrated pH meter with a suitable electrode, a burette, a stirrer, and a temperature-controlled vessel.
-
Procedure:
-
Prepare a solution of this compound of known concentration in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility.[4]
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve. For polyprotic acids, multiple inflection points may be observed. Specialized software can be used for accurate pKa calculation from the titration data.[5]
-
Spectrophotometric Titration
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder, a pH meter, and micropipettes.
-
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound.
-
Add a small, constant volume of the stock solution to each buffer solution in a cuvette.
-
Measure the absorbance spectrum of each solution at a wavelength where the ionized and unionized forms have different absorbances.
-
Plot the absorbance versus pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
The following diagram illustrates the general workflow for pKa determination.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.
Shake-Flask Method
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
The measured concentration represents the thermodynamic solubility.
-
The following diagram outlines the shake-flask method for solubility determination.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a standard technique.[9]
Capillary Method
-
Apparatus: A melting point apparatus with a heated block or oil bath, a thermometer, and glass capillary tubes.[10]
-
Procedure:
-
Ensure the sample of this compound is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range provides an indication of purity.[11]
-
The workflow for melting point determination is depicted below.
Stability Assessment
Boronic acids can be susceptible to degradation, particularly oxidation and protodeboronation.[12][13] Stability studies are crucial to determine appropriate storage conditions and shelf-life.
Forced Degradation Study
-
Procedure:
-
Subject solutions of this compound to various stress conditions, including:
-
Acidic and basic hydrolysis: Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Oxidation: Treat with an oxidizing agent such as hydrogen peroxide.[14]
-
Thermal stress: Heat the solution at an elevated temperature.
-
Photostability: Expose the solution to UV and visible light.
-
-
At specified time points, analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify any major degradation products, for instance by LC-MS.
-
The logical relationship in a forced degradation study is shown below.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While experimental data for this specific molecule is limited, the methodologies and comparative data presented herein offer a robust framework for researchers and drug development professionals to characterize this and other novel boronic acid derivatives. Accurate and comprehensive physicochemical profiling is a critical step in advancing our understanding and application of these versatile compounds.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Hydroxypyridin-4-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: (2-Hydroxypyridin-4-yl)boronic acid, a heterocyclic organoboron compound, represents a valuable building block for medicinal chemistry and drug discovery. Its structure is characterized by a pyridine ring substituted with both a hydroxyl group and a boronic acid moiety. This compound exists in a tautomeric equilibrium with its 2-pyridone form, (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid. The 2-pyridone scaffold is recognized as a "privileged structure" in drug design, known for its ability to act as a bioisostere for various functional groups and for imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the identifiers, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Core Identifiers and Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, its primary identifiers have been established. The compound is most commonly referenced by the CAS number of its more stable tautomer, (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Compound Name | This compound |
| Synonym/Tautomer | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid[1] |
| CAS Number | 902148-83-8[1][2][3][4] |
| Molecular Formula | C5H6BNO3 |
| Molecular Weight | 138.92 g/mol |
Due to the limited availability of specific physicochemical data for this compound, the following table provides a comparison with its parent compound, (Pyridin-4-yl)boronic acid, to offer a contextual understanding of its likely properties.
Table 2: Comparative Physicochemical Properties
| Property | This compound | (Pyridin-4-yl)boronic acid |
| Molecular Weight | 138.92 g/mol | 122.92 g/mol [5] |
| Molecular Formula | C5H6BNO3 | C5H6BNO2[5] |
| CAS Number | 902148-83-8[1][2][3][4] | 1692-15-5[5][6] |
| Melting Point | Data not available | >300 °C (lit.)[2] |
| Appearance | Data not available | Solid[2] |
The tautomeric nature of this compound is a critical aspect of its chemistry, influencing its reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Synthesis and Experimental Protocols
General Synthesis of Pyridinylboronic Acids
The synthesis of pyridinylboronic acids is most commonly achieved through the metal-halogen exchange of a corresponding halopyridine, followed by borylation.[7] This method remains a cost-effective and reliable approach for large-scale preparation.
A general procedure involves the following steps:
-
Reaction of a halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) to form a lithiated pyridine intermediate.
-
Quenching of the organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.
Caption: General workflow for the synthesis of pyridinylboronic acids.
Representative Experimental Protocol: Synthesis of Pyridine-4-boronic acid from 4-Bromopyridine
The following protocol for the synthesis of the parent compound, pyridine-4-boronic acid, illustrates the general methodology.
Materials:
-
4-Bromopyridine
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Trimethyl borate
-
2 M Hydrochloric acid (HCl)
-
n-Hexane (for recrystallization)
-
Argon gas for inert atmosphere
Procedure:
-
Under an argon atmosphere, dissolve 4-bromopyridine (10 mmol) in anhydrous, deoxygenated THF (40 mL) in a Schlenk flask.[8]
-
Cool the reaction mixture to -78 °C.[8]
-
Slowly add n-butyllithium solution (11 mmol) dropwise, maintaining the temperature at -78 °C, and stir for 1 hour.[8]
-
Add trimethyl borate (4 mL) and continue stirring at -78 °C for another hour.[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Quench the reaction with 2 M HCl solution.[8]
-
Purify the product by recrystallization from n-hexane to yield pyridine-4-boronic acid.[8]
Applications in Drug Discovery and Organic Synthesis
Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. This reaction is a cornerstone in the synthesis of many active pharmaceutical ingredients (APIs). 4-Arylpyridines, which can be synthesized using pyridinylboronic acids, are key substructures in numerous APIs.
The 2-pyridone moiety, present in the tautomeric form of this compound, is of particular interest in medicinal chemistry. It can serve as a bioisostere for amides, phenyls, and other heterocycles, and can influence a drug molecule's lipophilicity, aqueous solubility, and metabolic stability.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.
General Experimental Protocol for Suzuki-Miyaura Coupling: A typical protocol involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
Materials:
-
This compound (or other pyridinylboronic acid)
-
Aryl halide (e.g., bromo-aromatic compound)
-
Palladium catalyst (e.g., PdCl2(dppf) or Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (if required)
-
Base (e.g., Na2CO3, K2CO3, or CsF)
-
Solvent (e.g., toluene/dioxane mixture, THF)
Procedure (Biphasic Condition):
-
Combine the halo-aromatic (1 equiv.), the pyridinylboronic acid (1.2 equiv.), PdCl2(dppf) (0.1 equiv.), and 2 M Na2CO3 solution in a toluene/dioxane (4:1) mixture.[5]
-
Degas the mixture and stir for 4 hours at 85 °C under a nitrogen atmosphere.[5]
-
Upon completion, filter the reaction mixture through celite and separate the organic layer.[5]
-
Concentrate the organic layer and purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound (CAS 902148-83-8) is a valuable, albeit not extensively characterized, chemical entity for researchers in drug discovery and organic synthesis. Its tautomeric relationship with the 2-pyridone form makes it a particularly interesting building block, leveraging the "privileged" nature of the 2-pyridone scaffold. While specific experimental data for this compound is sparse, a robust understanding of its synthesis and reactivity can be inferred from the well-established chemistry of pyridinylboronic acids. The general protocols for synthesis via halogen-metal exchange and application in Suzuki-Miyaura cross-coupling provide a solid foundation for its use in the laboratory. Further research into the specific properties and applications of this compound is warranted and could unveil novel opportunities in the development of new therapeutics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 2-Hydroxypyridine-4-boronic acid [myskinrecipes.com]
- 4. 2-羟基吡啶-4-硼酸_CAS:902148-83-8 – 化学慧 [chemhui.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Structure and Tautomerism of (2-Hydroxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxypyridin-4-yl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, combining the versatile reactivity of a boronic acid with the unique electronic and hydrogen-bonding properties of a 2-hydroxypyridine moiety. A critical feature of this compound is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (enol-like) and 2-pyridone (keto-like) forms. This guide provides a comprehensive overview of the structural features and tautomeric behavior of this compound, drawing upon established principles from computational and experimental studies of related pyridine derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from theoretical studies and data on analogous compounds to provide a robust predictive framework.
Molecular Structure and Tautomerism
The defining characteristic of this compound is the prototropic tautomerism involving the pyridone ring. The equilibrium is between the aromatic 2-hydroxypyridine tautomer and the 2-pyridone tautomer.
The Tautomeric Equilibrium
The two primary tautomeric forms are:
-
This compound: The "enol" or "lactim" form, which possesses a fully aromatic pyridine ring.
-
(1,2-Dihydro-2-oxo-pyridin-4-yl)boronic acid (2-Pyridone-4-yl)boronic acid): The "keto" or "lactam" form. The aromaticity of the pyridone form is a subject of discussion, but it is generally considered to have some aromatic character due to the delocalization of the nitrogen lone pair into the ring.[1]
This equilibrium is known to be sensitive to the surrounding environment, including solvent polarity and the solid-state packing arrangement.
A placeholder DOT script is provided above. Due to the inability to render images, a descriptive representation of the tautomeric structures would be included in a final version. Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Preference
For the parent 2-hydroxypyridine/2-pyridone system, the following trends have been established and are expected to hold for the 4-boronic acid derivative:
-
Gas Phase: In the gas phase, the 2-hydroxypyridine form is generally slightly more stable.[2]
-
Solvent Effects: The equilibrium is highly dependent on the solvent.
-
Non-polar solvents favor the 2-hydroxypyridine tautomer.
-
Polar solvents , particularly those capable of hydrogen bonding like water and alcohols, significantly favor the 2-pyridone tautomer due to its larger dipole moment and ability to participate in intermolecular hydrogen bonding.[3]
-
-
Solid State: In the solid state, 2-pyridone derivatives typically exist predominantly in the pyridone form, which allows for the formation of stable hydrogen-bonded dimers or helical structures.[3]
The boronic acid group at the 4-position is an electron-withdrawing group, which may influence the electronic properties of the ring and thus the tautomeric equilibrium, though specific studies on this effect are not currently available.
Quantitative Structural Data (Predictive)
Table 1: Predicted Structural Parameters from a Computational Study on 2-Hydroxypyridine and 2-Pyridone.
| Parameter | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |
| Bond Lengths (Å) | ||
| C=O | N/A | ~1.24 |
| C-O | ~1.36 | N/A |
| C-N | ~1.34 | ~1.38 |
| Relative Energy | Favored in gas phase | Favored in polar solvents |
| Dipole Moment | Lower | Higher |
Note: These values are for the parent molecules and serve as an approximation. The presence of the boronic acid group will induce minor changes in these parameters.
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and characterization of this compound. These are generalized procedures based on established methods for analogous compounds.
Synthesis of this compound
A common route to pyridyl boronic acids involves a halogen-metal exchange followed by borylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Protection: The hydroxyl group of 4-bromo-2-hydroxypyridine is first protected, for example, as a silyl ether, to prevent interference in the subsequent lithiation step.
-
Lithiation: The protected 4-bromo-2-hydroxypyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for complete halogen-metal exchange.
-
Borylation: Triisopropyl borate is added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature.
-
Workup and Deprotection: The reaction is quenched with an aqueous acid solution (e.g., HCl). This simultaneously hydrolyzes the borate ester and removes the protecting group to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure and assess purity. The tautomeric equilibrium can complicate spectra; using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help by favoring one form or by breaking up oligomeric boroxine structures.
-
¹¹B NMR: Provides information about the boron center. A broad signal is typically observed for boronic acids.[4][5][6]
-
¹³C NMR: Useful for confirming the carbon skeleton.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
X-ray Crystallography:
-
Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and solid-state packing, which would definitively identify the dominant tautomer in the crystalline form.[7]
Data Presentation
Table 2: Physicochemical Properties of this compound Pinacol Ester. As the free boronic acid is less commonly isolated and characterized, data for its more stable pinacol ester is provided.
| Property | Value | Source |
| CAS Number | 1256358-90-3 | [8][9][10] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [9] |
| Molecular Weight | 221.06 g/mol | [9] |
| Predicted pKa | 12.22 ± 0.10 | [8] |
| Predicted Density | 1.10 ± 0.1 g/cm³ | [8] |
| Storage | Inert atmosphere, -20°C | [8] |
Conclusion
This compound is a molecule with a complex and fascinating structure, dominated by its tautomeric equilibrium. While direct experimental data for this specific compound remains scarce, a robust understanding of its properties can be developed by applying the well-established principles of 2-hydroxypyridine/2-pyridone tautomerism. The 2-pyridone tautomer is expected to be favored in polar solvents and the solid state, a critical consideration for its application in drug design and materials science where intermolecular interactions are paramount. The provided synthetic and characterization protocols offer a framework for researchers to produce and analyze this valuable chemical building block. Further computational and experimental studies are warranted to fully elucidate the specific structural and electronic properties of this compound and its tautomers.
References
- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-HYDROXYPYRIDINE-4-BORONIC ACID PINACOL ESTER | 1256358-90-3 [m.chemicalbook.com]
- 9. CAS 1256358-90-3 | 2-Hydroxypyridine-4-boronic acid pinacol ester - Synblock [synblock.com]
- 10. 1256358-90-3 Cas No. | 2-Hydroxypyridine-4-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
Spectroscopic Profile of (2-Hydroxypyridin-4-yl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Hydroxypyridin-4-yl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data for this specific molecule, this guide incorporates predicted data and data from analogous compounds to offer a robust analytical framework. It is important to note that this compound can exist in tautomeric equilibrium with (2-oxo-1H-pyridin-4-yl)boronic acid, which may influence spectroscopic characterization. The molecular formula for this compound is C₅H₆BNO₃, with a monoisotopic mass of 139.04407 Da.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular structure. A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines. This can be mitigated by using coordinating deuterated solvents such as DMSO-d₆ or by converting the boronic acid to a boronate ester.[2]
¹H NMR Data (Predicted and Analogous Compounds)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | No experimental data found. |
| 2-Hydroxypyridine[3] | CDCl₃ | 13.65 (s, 1H, OH), 7.49 (m, 1H, Ar-H), 7.42 (m, 1H, Ar-H), 6.60 (m, 1H, Ar-H), 6.30 (m, 1H, Ar-H) |
| 2-Fluoropyridine-4-boronic acid[4] | - | Data available but specific shifts not detailed in the provided snippet. |
| (N-methyl)-4-pyridinium boronic acid[5] | D₂O | Spectra available, indicating aromatic protons are observable. |
¹³C NMR Data (Analogous Compounds)
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | No experimental data found. |
| 2-Hydroxypyridine[6] | DMSO-d₆ | Data available but specific shifts not detailed in the provided snippet. |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound. Key vibrational bands for boronic acids and the hydroxypyridine moiety are of particular interest.
Characteristic IR Absorption Bands for Related Structures
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (boronic acid) | 3200-3600 | Broad |
| N-H stretch (pyridone tautomer) | 3000-3400 | Broad |
| C=O stretch (pyridone tautomer) | 1650-1690 | Strong |
| C=C and C=N stretching (aromatic ring) | 1400-1600 | Multiple bands |
| B-O stretch | 1310-1380 | Strong |
| C-O stretch | 1000-1250 | Strong |
| B-C stretch | 1000-1090 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used technique for this class of compounds.
Predicted Mass Spectrometry Data for this compound[1]
| Adduct | m/z |
| [M+H]⁺ | 140.05135 |
| [M+Na]⁺ | 162.03329 |
| [M-H]⁻ | 138.03679 |
| [M+NH₄]⁺ | 157.07789 |
| [M+K]⁺ | 178.00723 |
| [M+H-H₂O]⁺ | 122.04133 |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate the replication and validation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
-
Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment or the ATR crystal is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: For liquid chromatography-mass spectrometry (LC-MS), an HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often used in positive ion mode.[2]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. PubChemLite - 2-(hydroxy)pyridine-4-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
Solubility Profile of (2-Hydroxypyridin-4-yl)boronic Acid in Organic Solvents: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
(2-Hydroxypyridin-4-yl)boronic acid is a heterocyclic boronic acid of interest in medicinal chemistry and organic synthesis. Boronic acids are a versatile class of compounds, acting as key building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1] Their utility is, however, intrinsically linked to their solubility in reaction media. A thorough understanding of a compound's solubility profile is critical for reaction optimization, purification, formulation, and various other aspects of drug discovery and development.[2]
This technical guide aims to provide a foundational understanding of the solubility of this compound in organic solvents. In the absence of direct quantitative data, this guide offers a summary of its physicochemical properties, predicted solubility trends based on analogous compounds, and a detailed experimental protocol for the accurate determination of its thermodynamic solubility.
Physicochemical Properties
The solubility of a compound is governed by its physicochemical properties. The table below summarizes key properties for this compound and its structural analogues, pyridin-4-ylboronic acid and 2-hydroxypyridine (also known as 2-pyridone), which can be used to infer its solubility behavior. The presence of both a hydroxyl group and a boronic acid moiety on the pyridine ring suggests a polar character, which will significantly influence its interaction with various organic solvents.
| Property | This compound | Pyridin-4-ylboronic acid | 2-Hydroxypyridine (2-Pyridone) |
| Molecular Formula | C₅H₆BNO₃[3] | C₅H₆BNO₂[4] | C₅H₅NO[5] |
| Molecular Weight | 138.92 g/mol [6] | 122.92 g/mol [4] | 95.10 g/mol [5] |
| Predicted pKa | Acidic and basic centers are present. Predictions can vary.[7] | 7.59 ± 0.10[8][9] | 2.43 (Strongest Basic), 11.7 (Strongest Acidic)[10] |
| Predicted logP | Data not available | -0.81 to 0.0[11][12] | 0.64 to 1.05[10] |
| Appearance | Solid (predicted) | White to off-white crystalline solid[8] | Off-white crystalline powder[5] |
Note: Predicted values for pKa and logP are estimations from computational models and should be confirmed experimentally.
Expected Solubility Profile in Organic Solvents
Based on the polar nature of the pyridine ring, the hydroxyl group, and the boronic acid moiety, this compound is expected to exhibit favorable solubility in polar organic solvents. The solubility of the closely related pyridin-4-ylboronic acid in various polar organic solvents supports this prediction.[8][13] Conversely, its solubility in nonpolar solvents is anticipated to be limited. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms may also influence its solubility characteristics.[14]
The following table provides a qualitative prediction of the solubility of this compound in different classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and boronic acid groups. Pyridin-4-ylboronic acid is known to be soluble in methanol.[13] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | High to Moderate | Strong dipole-dipole interactions can solvate the polar functional groups. Pyridin-4-ylboronic acid is soluble in DMF, DMSO, and THF.[13] |
| Ethers | Diethyl ether | Moderate | Ethers can act as hydrogen bond acceptors. Pyridin-4-ylboronic acid is soluble in ether.[13] |
| Chlorinated | Chloroform, Dichloromethane | Low to Moderate | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding capabilities will limit solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Limited interactions between the polar solute and nonpolar solvent. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | "Like dissolves like" principle suggests poor solubility due to the significant difference in polarity. |
Experimental Protocol for Thermodynamic Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
To each vial, add a known volume of the respective organic solvent.
-
Prepare each solvent system in triplicate to ensure the reliability of the results.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to ensure that undissolved solid remains at the end of the equilibration period.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This step should be performed quickly to minimize temperature fluctuations.
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the corresponding pure solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for the determination of thermodynamic solubility.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. PubChemLite - 2-(hydroxy)pyridine-4-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]
- 4. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypyridine-4-boronic acid | C5H6BNO3 | CID 49760509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]
- 10. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 11. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 12. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 13. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Melting Point of (2-Hydroxypyridin-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the thermal properties of (2-Hydroxypyridin-4-yl)boronic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and provides standardized experimental protocols for its characterization.
Introduction
This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and materials science. Its structural features, combining a pyridine ring with a boronic acid moiety and a hydroxyl group, suggest its potential utility in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions. Understanding the thermal stability and melting point of this compound is critical for its synthesis, purification, storage, and application in drug development and manufacturing processes.
A key structural feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium can significantly influence the compound's physical and chemical properties, including its thermal behavior.
Physicochemical Properties: A Comparative Analysis
Table 1: Melting Points of Related Pyridine Boronic Acids and Parent Heterocycles
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 3-Pyridinylboronic acid | 1692-25-7 | C₅H₆BNO₂ | >300 |
| 4-Pyridinylboronic acid | 1692-15-5 | C₅H₆BNO₂ | >300[1] |
| Pyridine | 110-86-1 | C₅H₅N | -41.63[2] |
| 2-Hydroxypyridine | 109-10-4 | C₅H₅NO | 105-107 |
The high melting points of 3- and 4-pyridinylboronic acid suggest that this compound is also likely to be a solid with a relatively high melting point, potentially exceeding 300 °C. The presence of the hydroxyl group and the potential for strong intermolecular hydrogen bonding, likely facilitated by the tautomeric pyridone form, would contribute to a high lattice energy and consequently a high melting point.
Tautomerism: A Critical Consideration
The thermal properties of this compound are intrinsically linked to the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system indicate that while the enol form (2-hydroxypyridine) is slightly more stable in the gas phase, the keto form (2-pyridone) is significantly favored in polar solvents and the solid state[3]. This suggests that in the solid state, this compound likely exists predominantly as the pyridone tautomer. The stability of this form is expected to influence its melting behavior and decomposition pathway.
Figure 1. Tautomeric equilibrium of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and melting point of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound into an alumina or platinum crucible[4].
-
Instrument Setup:
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C or until complete decomposition is observed[6].
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition provides an indication of the thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates[6].
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.
Experimental Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min[7].
-
-
Temperature Program:
-
Data Analysis:
Figure 2. Experimental workflow for thermal analysis.
Expected Thermal Behavior and Degradation Pathways
Boronic acids are known to undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to moisture. The thermal decomposition of this compound is likely to initiate with this dehydration step, followed by the decomposition of the pyridine ring at higher temperatures. TGA would be instrumental in observing the mass loss associated with the loss of water molecules to form the boroxine.
For peptide boronic acid derivatives, oxidative cleavage of the boronic acid group has been identified as a degradation pathway[11]. While this is observed in solution, high temperatures in the presence of trace oxygen could potentially lead to similar degradation in the solid state.
Conclusion
While direct experimental data for the thermal stability and melting point of this compound are currently unavailable, a comparative analysis with related pyridine boronic acids suggests a high melting point, likely exceeding 300 °C. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a critical factor that will influence its solid-state structure and thermal properties. The detailed TGA and DSC protocols provided in this guide offer a robust framework for the experimental determination of these crucial parameters. Such data is essential for the advancement of this compound in research and development, particularly within the pharmaceutical industry.
References
- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. epfl.ch [epfl.ch]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. youtube.com [youtube.com]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. s4science.at [s4science.at]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of (2-Hydroxypyridin-4-yl)boronic Acid
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Hydroxypyridin-4-yl)boronic acid and its derivatives, with a focus on commercial sourcing, pricing, synthetic methodologies, and its applications in drug discovery. The information is tailored for researchers, scientists, and professionals involved in pharmaceutical and chemical research.
Commercial Suppliers and Pricing
This compound and its common synthetic precursor, the pinacol ester derivative, are available from several commercial suppliers. The pinacol ester is often more stable and, therefore, more commonly offered for research and development purposes.
Table 1: Commercial Suppliers and Pricing for (2-Hydroxypyridine-4-boronic acid, pinacol ester) (CAS: 1256358-90-3)
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (GBP) | Stock Status |
| Apollo Scientific | 2-Hydroxypyridine-4-boronic acid, pinacol ester | PC400031 | Not Specified | 250mg | £30.00 | Out of Stock |
| 1g | £120.00 | Out of Stock | ||||
| 5g | £565.00 | Out of Stock | ||||
| Synblock | 2-Hydroxypyridine-4-boronic acid pinacol ester | MB09533 | >98% | Not Specified | Request Quote | Not Specified |
Table 2: Chemical Identifiers for this compound and its Pinacol Ester
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 902148-83-8 | C5H6BNO3 | 138.92 |
| 2-Hydroxypyridine-4-boronic acid, pinacol ester | 1256358-90-3 | C11H16BNO3 | 221.06 |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol describes a two-step process: 1) lithiation of a suitable halo-substituted 2-hydroxypyridine and subsequent reaction with a borate ester to form the boronic acid derivative, and 2) hydrolysis to the final boronic acid.
Materials and Equipment:
-
4-Bromo-2-hydroxypyridine (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flasks, magnetic stirrer, dropping funnel, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, and standard glassware for extraction and purification.
Experimental Procedure:
Step 1: Synthesis of this compound, pinacol ester
-
Reactor Setup: A dry 100 L cryogenic reactor is purged with nitrogen. 5.80 kg of 2-bromo-4-methoxypyridine is dissolved in 60 L of anhydrous THF and charged into the reactor.[1]
-
Cooling: The reactor contents are cooled to -78 °C.[1]
-
Lithiation: 13.6 L of a 2.5 M n-butyllithium solution is added dropwise over 2-3 hours, maintaining the internal temperature at or below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.[1]
-
Borylation: 6.40 kg of triisopropyl borate is added dropwise over 1.5 hours, keeping the internal temperature below -70 °C. The mixture is then stirred for 1 hour at -78 °C.[1]
-
Quench: The reaction is slowly warmed to -20 °C and transferred into a separate vessel containing approximately 40 L of cold 2 M HCl solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1]
Step 2: Hydrolysis to this compound
-
pH Adjustment and Phase Separation: The pH of the aqueous layer is adjusted to ~7. The layers are allowed to separate, and the aqueous layer is collected.[1]
-
Extraction: The aqueous layer is extracted twice with 30 L portions of ethyl acetate.[1]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.[1]
-
Purification: The crude product can be purified by recrystallization.[1]
Applications in Drug Discovery
Boronic acids are a versatile class of compounds with significant applications in medicinal chemistry and drug discovery.[2][3] Their unique chemical properties make them valuable as synthetic intermediates and as pharmacophores in their own right.
-
Suzuki-Miyaura Coupling: Pyridinylboronic acids are crucial building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[3]
-
Enzyme Inhibition: The boronic acid moiety can act as a reversible covalent inhibitor of serine proteases.[4] The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of a serine residue in the enzyme's active site, leading to potent and selective inhibition. This mechanism is utilized by the FDA-approved drug bortezomib, a proteasome inhibitor used in cancer therapy.[2][5]
-
Prodrug Strategies: Boronic acids can be employed in prodrug design. The boronic acid group can mask a pharmacologically active functional group, rendering the drug inactive until it reaches its target. In environments with high levels of reactive oxygen species (ROS), such as tumor microenvironments, the boronic acid can be cleaved, releasing the active drug.[4]
-
Carbohydrate Recognition: The boronic acid functional group can form reversible covalent bonds with diols, a common structural motif in carbohydrates. This property is exploited in the development of sensors and drug delivery systems that target glycans on cell surfaces.[4]
References
The Genesis of a Modern Reagent: A Technical Guide to the Historical Synthesis and Discovery of Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Pyridylboronic acids have emerged as indispensable tools in modern synthetic chemistry, particularly in the realm of drug discovery and development. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the historical synthesis and discovery of pyridylboronic acids, offering a comprehensive resource for researchers in the field.
A Historical Trajectory: From Early Observations to Modern Methodologies
The journey of pyridylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first organoborane, triethylborane, was synthesized by Edward Frankland in 1860, the specific class of pyridylboronic acids would not emerge until much later. The development of synthetic methods for boronic acids, in general, laid the crucial groundwork.
A significant leap forward came with the advent of the Suzuki-Miyaura coupling reaction in the late 1970s, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This powerful carbon-carbon bond-forming reaction highlighted the immense potential of organoboron compounds as nucleophilic partners.
The initial syntheses of pyridylboronic acids largely relied on the fundamental principles of organometallic chemistry. The primary and most enduring method has been the halogen-metal exchange of a halopyridine followed by quenching with a trialkyl borate.[1] This approach, while effective, faced significant challenges, particularly with the 2-pyridyl isomer.
The inherent instability of 2-pyridylboronic acid, which is prone to protodeboronation, spurred the development of more stable and reliable synthetic equivalents.[1] This "2-pyridyl problem" became a significant focus of research in the field.[2] Notable advancements in this area include the development of:
-
N-phenyldiethanolamine (PDEA) protected 2-pyridylboronates by Hodgson and Salingue in 2004, which offered enhanced stability through intramolecular coordination.[3]
-
N-methyliminodiacetic acid (MIDA) boronates , pioneered by the Burke group, which are exceptionally stable, crystalline solids that can be used in a slow-release fashion in cross-coupling reactions.[4][5]
These innovations have largely overcome the initial hurdles, making all three positional isomers of pyridylboronic acid and their derivatives readily accessible and widely utilized in contemporary organic synthesis.
Key Synthetic Methodologies: A Comparative Overview
Several distinct strategies have been developed for the synthesis of pyridylboronic acids, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the stability of the target molecule, and the scale of the reaction.
Halogen-Metal Exchange/Borylation
This classical and still widely used method involves the reaction of a halopyridine (typically bromo- or iodo-) with an organolithium or Grignard reagent to form a pyridyl-metal intermediate. This intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) followed by acidic workup to afford the desired pyridylboronic acid.[1][6]
General Workflow for Halogen-Metal Exchange/Borylation:
Caption: Halogen-Metal Exchange/Borylation Workflow.
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
The Miyaura borylation reaction offers a milder alternative to the halogen-metal exchange method. In this approach, a halopyridine is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is particularly useful for the synthesis of pyridylboronate esters, which are often more stable and easier to handle than the corresponding boronic acids.
General Workflow for Miyaura Borylation:
Caption: Miyaura Borylation Workflow.
Iridium-Catalyzed C-H Borylation
More recently, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroarylboronic esters. Iridium-catalyzed C-H borylation of pyridines allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity dictated by steric and electronic factors.[1] This method avoids the need for pre-functionalized halopyridines.
General Workflow for Iridium-Catalyzed C-H Borylation:
Caption: Iridium-Catalyzed C-H Borylation Workflow.
Quantitative Data Summary
The following tables provide a comparative summary of reported yields for the synthesis of pyridylboronic acids and their derivatives using various historical and modern methods.
Table 1: Synthesis of 2-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Halogen-Metal Exchange | 2-Bromopyridine | 2-Pyridylboronic acid | 81 | [7] |
| MIDA Boronate Synthesis | 2-Bromopyridine | 2-Pyridyl MIDA boronate | 55-59 | [4] |
| Miyaura Borylation | 2,6-Dichloropyridine | 2,6-Diheptylpyridine | 94 | [8] |
Table 2: Synthesis of 3-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridylboronic acid | 73-95 | [1][9] |
| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | 82 | [9] |
| Miyaura Borylation | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | >95 | [10] |
Table 3: Synthesis of 4-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Halogen-Metal Exchange | 4-Bromopyridine | 4-Pyridylboronic acid hydrochloride | 65 | [11] |
| Diazotization/Borylation | 4-Aminopyridine | 4-Pyridylboronic acid pinacol ester | Good | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the historical synthesis of pyridylboronic acids.
Protocol 1: Synthesis of 2-Pyridylboronic Acid via Halogen-Metal Exchange[7]
-
Reaction: 2-Bromopyridine + n-Butyllithium followed by Triisopropyl borate
-
Reagents and Materials:
-
2-Bromopyridine (1.58 g, 10 mmol)
-
Triisopropyl borate (3.76 g, 20 mmol)
-
n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol)
-
Anhydrous Toluene (14 mL)
-
Anhydrous Tetrahydrofuran (THF) (7 mL)
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane
-
5% Brine solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve 2-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and THF in a flask under a nitrogen atmosphere.
-
Cool the mixture to -30 °C.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the reaction mixture at -30 °C for 3 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding concentrated hydrochloric acid.
-
Stir at room temperature for 1 hour.
-
Pour the mixture into ice water and adjust the pH to 8 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 5% brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.
-
-
Reported Yield: 81%[7]
Protocol 2: Synthesis of 3-Pyridylboronic Acid via "In Situ Quench" Halogen-Metal Exchange[9]
-
Reaction: 3-Bromopyridine + n-Butyllithium with in situ Triisopropyl borate
-
Reagents and Materials:
-
3-Bromopyridine (19.3 mL, 200 mmol)
-
Triisopropyl borate (55.4 mL, 240 mmol)
-
n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)
-
Toluene (320 mL)
-
Tetrahydrofuran (THF) (80 mL)
-
2N Hydrochloric Acid solution
-
5N Sodium Hydroxide solution
-
Sodium Chloride
-
Acetonitrile
-
-
Procedure:
-
Charge a 3-necked flask with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.
-
Cool the mixture to -40 °C.
-
Add n-butyllithium dropwise over 1 hour, maintaining the temperature at -40 °C.
-
Stir for an additional 30 minutes at -40 °C.
-
Allow the reaction to warm to -20 °C and then add 2N HCl solution.
-
Once at room temperature, separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 7.6-7.7 with 5N NaOH, precipitating a white solid.
-
Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).
-
Combine the organic phases and concentrate to a solid residue.
-
Crystallize the solid from acetonitrile to obtain tris(3-pyridyl)boroxin (the dehydrated form of 3-pyridylboronic acid).
-
-
Reported Yield: 90-95%[9]
Protocol 3: Synthesis of 4-Pyridylboronic Acid Hydrochloride via Halogen-Metal Exchange[11]
-
Reaction: 4-Bromopyridine + n-Butyllithium followed by Trimethyl borate
-
Reagents and Materials:
-
4-Bromopyridine (1.5 g, 10 mmol)
-
n-Butyllithium (2.2 M in hexanes, 5 mL, 11 mmol)
-
Trimethyl borate (4 mL)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
2 M Hydrochloric Acid solution
-
Hexane
-
-
Procedure:
-
Place 4-bromopyridine in a Schlenk flask with anhydrous THF under an argon atmosphere.
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium dropwise and maintain at -78 °C for 1 hour.
-
Add trimethyl borate and continue the reaction at -78 °C for 1 hour.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with 2 M HCl solution.
-
Purify by recrystallization from hexane to give pyridine-4-boronic acid hydrochloride.
-
-
Reported Yield: 65%[11]
Pyridylboronic Acids in Drug Development: Targeting Key Signaling Pathways
The pyridine motif is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2][5] The incorporation of a boronic acid group onto this scaffold has led to the development of potent and selective inhibitors of key enzymes involved in disease pathogenesis. The boronic acid moiety often acts as a warhead, forming a reversible covalent bond with a catalytic residue (e.g., serine or threonine) in the active site of the target enzyme.
Two prominent examples of drugs that highlight the power of combining the pyridine and boronic acid functionalities are Bortezomib and Ibrutinib (though Ibrutinib itself is not a boronic acid, its development is closely tied to the principles of targeted covalent inhibition, a concept shared with boronic acid drugs).
Bortezomib and the Proteasome Pathway
Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[13] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis. In cancer cells, the proteasome is often hyperactive, and its inhibition leads to the accumulation of pro-apoptotic proteins and cell death.
The boronic acid group of bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the catalytic site of the 26S proteasome, effectively inhibiting its chymotrypsin-like activity.[14] This inhibition disrupts multiple signaling pathways crucial for cancer cell survival, including the NF-κB pathway.
Caption: Bortezomib Inhibition of the Proteasome Pathway.
Pyridyl-Containing Kinase Inhibitors and the BTK Signaling Pathway
While not a boronic acid itself, Ibrutinib (Imbruvica®) is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) that contains a pyrazolopyrimidine core, which is structurally related to a pyridyl moiety. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[9] In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active.
Ibrutinib forms an irreversible covalent bond with a cysteine residue in the active site of BTK, leading to its inactivation.[12] This blocks downstream signaling events, ultimately inducing apoptosis in malignant B-cells. The pyridine-like core of ibrutinib plays a crucial role in its binding to the ATP pocket of the kinase.
Caption: Ibrutinib Inhibition of the BTK Signaling Pathway.
Conclusion
The historical development of pyridylboronic acid synthesis is a testament to the ingenuity and perseverance of synthetic chemists. From the early struggles with the instability of the 2-pyridyl isomer to the development of robust and versatile synthetic methodologies, the field has matured significantly. Today, pyridylboronic acids and their derivatives are firmly established as indispensable building blocks in the synthesis of a wide array of functional molecules, most notably in the discovery of new medicines that target critical signaling pathways in human disease. The continued exploration of new synthetic methods and applications for these remarkable reagents promises to further expand their impact on science and medicine.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Quantum Chemical and Experimental Characterization of (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Hydroxypyridin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the boronic acid moiety and the biological relevance of the hydroxypyridine scaffold.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterize this compound. While specific experimental and computational data for this compound are not extensively available in public literature, this document outlines established methodologies based on studies of analogous compounds. It includes detailed protocols for quantum chemical calculations, synthesis, and analytical characterization, along with expected data presented in a structured format. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel boronic acid derivatives.
Introduction to this compound
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups.[2] They are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] In medicinal chemistry, the boronic acid functional group is a key pharmacophore that can form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, and can interact with active site residues of enzymes like serine proteases.[1][4] The hydroxypyridine core is also a prevalent scaffold in many biologically active compounds. The combination of these two moieties in this compound suggests its potential as a versatile building block for the development of novel therapeutic agents.
A critical aspect of characterizing novel molecules like this compound is the interplay between computational and experimental techniques. Quantum chemical calculations provide fundamental insights into the molecule's electronic structure, stability, and reactivity, while experimental protocols are essential for its synthesis and empirical validation of its properties.
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its geometry, tautomeric preferences, and electronic characteristics.
Computational Methodology
Density Functional Theory (DFT) is a robust and widely used method for quantum chemical calculations on organic molecules.[5][6] The following protocol outlines a typical DFT-based approach for studying this compound.
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Protocol:
-
Structure Building: Construct the 3D structure of this compound. It is crucial to consider the potential for tautomerism between the 2-hydroxypyridine and 2-pyridone forms. Both tautomers should be modeled.
-
Geometry Optimization: Perform geometry optimization to find the lowest energy conformation of each tautomer. A common and effective level of theory is the B3LYP functional with a 6-31G(d) or larger basis set.[5][7]
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra.
-
Electronic Property Calculations: Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments.
-
Solvation Effects: To model the behavior in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent (e.g., water).[8]
Expected Computational Data
The following tables summarize the expected quantitative data from quantum chemical calculations on the two likely tautomers of this compound, based on literature values for similar compounds.[9][10][11]
Table 1: Calculated Thermodynamic Properties (Gas Phase, 298.15 K)
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2-Hydroxypyridine form | 0.00 (Reference) | ~1.5 - 2.0 |
| 2-Pyridone form | ~0.3 - 2.5 | ~5.0 - 6.0 |
Note: The relative stability of hydroxypyridine/pyridone tautomers is sensitive to the computational method and solvent environment. In the gas phase, the hydroxypyridine form is often slightly more stable, while polar solvents favor the more polar pyridone form.[9][10][11]
Table 2: Calculated Molecular Orbital Energies (Gas Phase)
| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Hydroxypyridine form | -6.0 to -6.5 | -1.0 to -1.5 | ~4.5 - 5.5 |
| 2-Pyridone form | -6.5 to -7.0 | -1.5 to -2.0 | ~4.5 - 5.5 |
Table 3: Selected Calculated Vibrational Frequencies
| Tautomer | Vibrational Mode | Wavenumber (cm⁻¹) |
| 2-Hydroxypyridine form | O-H stretch | ~3600 - 3700 |
| B-O-H stretch | ~3650 - 3750 | |
| Aromatic C=C stretch | ~1550 - 1650 | |
| C-B stretch | ~1300 - 1400 | |
| 2-Pyridone form | N-H stretch | ~3400 - 3500 |
| C=O stretch | ~1650 - 1700 | |
| B-O-H stretch | ~3650 - 3750 | |
| C-B stretch | ~1300 - 1400 |
Logical Workflow for Computational Analysis
Caption: Workflow for the quantum chemical analysis of this compound tautomers.
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for the preparation of pyridine boronic acids.
Proposed Synthesis
A plausible synthetic route to this compound could involve the lithiation of a protected 2-hydroxypyridine derivative followed by quenching with a borate ester. A general procedure, adapted from methods for preparing similar compounds, is provided below.[12]
Materials:
-
2-Hydroxy-4-bromopyridine (or other suitable starting material)
-
Protecting group (e.g., tert-Butyldimethylsilyl chloride)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Protocol:
-
Protection: Protect the hydroxyl group of 2-hydroxy-4-bromopyridine to prevent interference in subsequent steps.
-
Lithiation: Dissolve the protected 4-bromopyridine derivative in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add n-BuLi dropwise and stir for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with aqueous HCl and stir for several hours to hydrolyze the borate ester and remove the protecting group.
-
Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Methods
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 4: Analytical Characterization Techniques and Expected Observations
| Technique | Sample Preparation | Expected Observations |
| ¹H NMR | Dissolve in DMSO-d₆ or CD₃OD | Aromatic protons (pyridine ring), hydroxyl protons (OH and B(OH)₂). Chemical shifts and coupling patterns consistent with the proposed structure. |
| ¹³C NMR | Dissolve in DMSO-d₆ or CD₃OD | Aromatic carbons, carbon bearing the boronic acid group (C-B bond may lead to a broad signal). |
| ¹¹B NMR | Dissolve in DMSO-d₆ or CD₃OD | A single broad peak characteristic of a trigonal planar boronic acid. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a water/acetonitrile mobile phase containing a small amount of acid (e.g., formic acid).[13] | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | KBr pellet or ATR | Broad O-H stretching bands, B-O stretching, and aromatic C=C and C-H stretching vibrations. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of this compound.
Potential Signaling Pathways and Biological Interactions
While specific biological data for this compound is not available, its structure suggests potential interactions with several biological targets.
-
Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue.[4]
-
Glycan Binding: The boronic acid moiety can reversibly bind to diols present in carbohydrates, suggesting a potential role in targeting glycoproteins or cell surface glycans.[1]
-
Kinase Inhibition: The pyridine scaffold is common in kinase inhibitors, and the molecule could potentially be explored for such activity.
Hypothetical Interaction with a Serine Protease
The diagram below illustrates the general mechanism of serine protease inhibition by a boronic acid.
Caption: Putative mechanism of serine protease inhibition by this compound.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery and chemical biology. This technical guide has provided a detailed framework for its computational and experimental characterization. By combining quantum chemical calculations to predict its properties and robust experimental protocols for its synthesis and validation, researchers can effectively advance the understanding and application of this and related molecules. The methodologies and expected data presented herein serve as a valuable starting point for scientists and professionals in the field.
References
- 1. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT calculations reveal the origin of controllable synthesis of β-boronyl carbonyl compounds from Cu/Pd-cocatalyzed four-component borocarbonylation of vinylarenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure Analysis of (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific crystal structure of (2-Hydroxypyridin-4-yl)boronic acid is not publicly available in crystallographic databases as of the date of this publication. This guide provides a comprehensive overview based on established methodologies for analogous compounds and predictive analysis derived from the crystal structures of closely related pyridyl and phenylboronic acids.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structural features, combining a boronic acid moiety with a hydroxypyridine scaffold, suggest potential applications as an enzyme inhibitor, a component in covalent organic frameworks, and a versatile building block in Suzuki-Miyaura cross-coupling reactions. A critical aspect for understanding its physicochemical properties and for rational drug design is the detailed analysis of its three-dimensional structure at the atomic level, which is achieved through single-crystal X-ray diffraction.
This technical guide outlines the predicted structural characteristics of this compound, provides detailed experimental protocols for its synthesis and crystal structure determination, and presents expected quantitative data based on analogous compounds.
Predicted Molecular and Crystal Structure
The molecular structure of this compound is characterized by the potential for tautomerism between the 2-hydroxypyridine and the 2-pyridone forms. In the solid state, the 2-pyridone tautomer is often favored due to its ability to form robust hydrogen-bonded dimers.[1][2][3] This tautomerism, coupled with the hydrogen-bonding capabilities of the boronic acid group, is expected to be a dominant factor in the crystal packing.[4][5]
Boronic acids commonly form hydrogen-bonded dimers or extended networks in the solid state.[6] For this compound, it is anticipated that the crystal structure will feature a combination of O-H···O hydrogen bonds between the boronic acid groups and N-H···O or O-H···N hydrogen bonds involving the pyridone/hydroxypyridine moiety.[7][8]
Data Presentation: Predicted Crystallographic Data
The following table summarizes the predicted crystallographic data for this compound, based on an analysis of structurally similar compounds.
| Parameter | Predicted Value |
| Chemical Formula | C₅H₆BNO₃ |
| Formula Weight | 138.92 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| a (Å) | 8 - 15 |
| b (Å) | 6 - 12 |
| c (Å) | 9 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 800 - 1800 |
| Z | 4 or 8 |
| Density (calculated) | 1.4 - 1.6 g/cm³ |
| Hydrogen Bond Motifs | O-H···O, N-H···O, O-H···N |
| Key Intermolecular Forces | Hydrogen bonding, π-π stacking |
Experimental Protocols
Synthesis of this compound
The synthesis of pyridylboronic acids can be achieved through several established methods, most commonly via a halogen-metal exchange followed by borylation.
Materials and Equipment:
-
2-Hydroxy-4-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Syringe pump
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A three-necked flask is charged with 2-hydroxy-4-bromopyridine and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium is added dropwise via a syringe pump, maintaining the temperature below -70 °C. The reaction is stirred for an additional 30 minutes.
-
Borylation: Triisopropyl borate is added dropwise, again maintaining a low temperature. The mixture is stirred for one hour.
-
Quenching: The reaction is slowly warmed and then quenched by the addition of aqueous HCl.
-
Isolation and Purification: The product is extracted from the aqueous phase. The crude product is then purified by recrystallization from a suitable solvent such as acetonitrile to yield this compound.[9]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.[10][11]
Methods:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[12]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[12][13]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.[13]
X-ray Data Collection and Structure Determination
Procedure:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the crystal structure analysis.
Potential Signaling Pathway Involvement
Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. The following diagram illustrates a hypothetical signaling pathway where this compound could inhibit a protease, thereby modulating a downstream cellular process.
Caption: Hypothetical inhibition of a protease signaling pathway.
Tautomerism and Hydrogen Bonding
The interplay between tautomerism and hydrogen bonding is crucial for the solid-state architecture of this compound. The following diagram illustrates the two tautomeric forms and their potential to form hydrogen-bonded dimers.
Caption: Tautomerism and potential hydrogen-bonded dimer formation.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cations brought together by hydrogen bonds: the protonated pyridine–boronic acid dimer explained - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How To [chem.rochester.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols for (2-Hydroxypyyridin-4-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of biaryl and heteroaryl scaffolds.[1][3] (2-Hydroxypyridin-4-yl)boronic acid is a valuable building block that introduces the 2-hydroxypyridine (or its tautomer, 2-pyridone) moiety, a common structural motif in biologically active compounds.
These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions. Included are detailed protocols, tables of reaction components, and diagrams illustrating the reaction mechanism and experimental workflow.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoborane (in this case, this compound) with an organohalide (e.g., aryl, heteroaryl, or vinyl halides) in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base, which facilitates the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation and homocoupling.
Data Presentation: Reaction Conditions and Components
The following tables summarize typical catalysts, ligands, bases, and solvents used in Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids and related compounds. These serve as a starting point for reaction optimization with this compound.
Table 1: Commonly Used Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Chemical Formula | Typical Loading (mol%) | Notes |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1-5 | A common and effective catalyst, though can be air-sensitive. |
| Palladium(II) Acetate | Pd(OAc)₂ | 1-5 | Often used in combination with a phosphine ligand. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | Pd(dppf)Cl₂ | 1-5 | An air-stable precatalyst that is effective for a wide range of substrates.[5] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 1-3 | A stable Pd(0) source, typically used with a phosphine ligand.[3] |
Table 2: Common Ligands for Suzuki-Miyaura Coupling
| Ligand | Type | Notes |
| Triphenylphosphine | Monodentate Phosphine | Widely used, but can be less effective for challenging couplings. |
| Tricyclohexylphosphine | Monodentate Phosphine | A bulky and electron-rich ligand, often effective for difficult substrates. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate Phosphine | Often used with PdCl₂ or Pd(OAc)₂.[5] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biarylmonophosphine | Highly effective for a broad range of Suzuki-Miyaura couplings. |
Table 3: Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent | Typical Concentration | Notes |
| Sodium Carbonate (Na₂CO₃) | 1,4-Dioxane/Water, Toluene/Water, DME/Water | 1-2 M (aqueous solution) | A widely used and effective base.[6] |
| Potassium Carbonate (K₂CO₃) | 1,4-Dioxane/Water, Acetonitrile/Water | 1-2 M (aqueous solution) | Another common and effective inorganic base.[6] |
| Potassium Phosphate (K₃PO₄) | 1,4-Dioxane, Toluene | Anhydrous or aqueous | A stronger base that can be effective for less reactive substrates. |
| Cesium Carbonate (Cs₂CO₃) | 1,4-Dioxane, Toluene, DMF | Anhydrous or aqueous | A strong base often used in challenging couplings. |
| Potassium Fluoride (KF) | 1,4-Dioxane | Anhydrous | A milder base that can sometimes reduce side reactions.[3] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of catalyst, ligand, and base) is often necessary for a specific substrate.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Sodium carbonate (2.0-3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and Pd(PPh₃)₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add 1,4-dioxane and an aqueous solution of sodium carbonate (e.g., 2 M).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine or a Buchwald ligand) (1.1-1.2 equivalents relative to Pd)
-
Potassium carbonate (2.0-3.0 equivalents)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, Pd(OAc)₂, and the phosphine ligand.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add toluene and an aqueous solution of potassium carbonate (e.g., 2 M).
-
Stir the reaction mixture at a temperature ranging from 90 °C to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Hydroxypyridin-4-yl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[2][3] (2-Hydroxypyridin-4-yl)boronic acid is a valuable building block that allows for the introduction of a hydroxypyridine moiety, a common pharmacophore in drug candidates.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions with various aryl halides. The protocols are based on established methodologies for similar pyridylboronic acids and are intended to serve as a robust starting point for reaction optimization.[6]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium complex. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.[7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[7][8] This step forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
The base plays a critical role in the transmetalation step by activating the boronic acid.[8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as protodeboronation and homocoupling.[9][10]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids
The following tables summarize typical reaction conditions compiled from literature for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides. These conditions can be adapted as a starting point for the specific use of this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ (integrated) | 1-5 | Commonly used, effective for many substrates.[11] |
| 2 | PdCl₂(dppf) | dppf (integrated) | 1-5 | Effective for heteroaryl couplings.[12] |
| 3 | Pd₂(dba)₃ | Various phosphines | 1-3 (Pd) | Often used with bulky, electron-rich phosphine ligands.[9] |
| 4 | Pd(OAc)₂ | PCy₃ | 1-3 (Pd) | Suitable for a diverse array of aryl and vinyl triflates.[8] |
Table 2: Base and Solvent System Evaluation
| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) |
| 1 | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux (~100) | 8-12 |
| 2 | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-6 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 12-24 |
| 4 | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 |
| 5 | KF | Anhydrous 1,4-Dioxane | 80-110 | 12-24 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure that should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.[9][10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-30 minutes.[10]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.[10]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.[6]
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Experimental Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Applications of (2-Hydroxypyridin-4-yl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypyridin-4-yl)boronic acid and its tautomer, (2-oxo-1,2-dihydropyridin-4-yl)boronic acid (CAS No. 902148-83-8), represent a versatile class of building blocks in medicinal chemistry.[1][2] The presence of the boronic acid moiety, a known pharmacophore, allows for unique interactions with biological targets, primarily through the formation of reversible covalent bonds with serine, threonine, or other nucleophilic residues in enzyme active sites.[3] Furthermore, the 2-hydroxypyridine scaffold is a common feature in a multitude of biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its utilization in synthesis and biological assays.
While specific data for this compound is limited in publicly available literature, its structural similarity to other pyridinylboronic acids, such as (4-Methoxypyridin-2-YL)boronic acid, allows for the extrapolation of its potential applications and synthetic methodologies.
Key Applications in Medicinal Chemistry
The primary application of pyridinylboronic acids in medicinal chemistry is as a key structural motif in the design of enzyme inhibitors. The boronic acid group can act as a transition-state analog, effectively inhibiting various classes of enzymes. Additionally, the pyridinyl scaffold can be readily modified to optimize binding affinity, selectivity, and drug-like properties.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As inhibitors of protein kinases, such as Janus kinases (JAKs), which are implicated in various cancers and inflammatory diseases. The pyridinyl moiety is a common scaffold in kinase inhibitors.
-
Infectious Diseases: As inhibitors of bacterial enzymes like β-lactamases, contributing to the overcoming of antibiotic resistance.
-
Inflammatory Diseases: Through the inhibition of proteases and other enzymes involved in inflammatory signaling pathways.
Data Presentation: Representative Inhibitory Activities of Related Pyridinylboronic Acid Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) and activation concentration (AC50) values for several representative boronic acid derivatives against various enzyme targets. While not directly derived from this compound, these values illustrate the potential potency of this class of compounds.
Table 1: IC50 Values of Selected Boronic Acid-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Dipeptidyl Boronic Acid | 20S Proteasome | 161.90 ± 29.46 | [4] |
| Boronic Acid Derivative | Pyruvate Kinase M2 (PKM2) | AC50 = 25 | [5] |
| Pyrrolopyridine-pyridone | Met Kinase | 1.8 | [6] |
| Aminopyridine Derivative | Vaccinia-related Kinase 1 (VRK1) | 150 | [7] |
Table 2: Antiproliferative Activity of a Pyrimidinediamine Derivative
| Cell Line | IC50 (nM) | Reference |
| H2228 (ALK-dependent lung cancer) | 11 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general method for the synthesis of 2-aryl-4-hydroxypyridines, which are common scaffolds in kinase inhibitors. This procedure is adapted from protocols for structurally similar pyridinylboronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-hydroxypyridine.
Protocol 2: General Procedure for a Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target enzyme using a fluorescent substrate.
Materials:
-
Test compound (derivative of this compound)
-
Target enzyme
-
Fluorogenic enzyme substrate
-
Assay buffer (optimized for the specific enzyme)
-
96-well or 384-well microplates (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer to create a range of concentrations for IC50 determination.
-
In the wells of the microplate, add a small volume of the diluted test compound or vehicle control (e.g., DMSO in buffer).
-
Add the enzyme solution to each well and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential inhibition of the JAK-STAT signaling pathway by a this compound derivative.
References
- 1. PubChemLite - 2-(hydroxy)pyridine-4-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]
- 2. (2-羟基吡啶-4-基)硼酸 - CAS:902148-83-8 - 吉林金泰化玻有限公司 [jtos-service.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid derivative activates pyruvate kinase M2 indispensable for redox metabolism in oral cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Hydroxypyridin-4-yl)boronic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypyridin-4-yl)boronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its importance is underscored by the prevalence of the 2-pyridone motif in a wide array of biologically active compounds, including potent kinase inhibitors relevant to cancer and inflammatory diseases. Due to prototropic tautomerism, this reagent predominantly exists and reacts as its 2-pyridone tautomer, 4-borono-2-pyridone. This key characteristic influences its reactivity and necessitates careful consideration of reaction conditions. These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, and highlight the biological significance of the resulting 4-aryl-2(1H)-pyridone derivatives.
Tautomerism of this compound
This compound exists in equilibrium with its tautomeric form, 4-borono-2-pyridone. In the gas phase, the 2-hydroxypyridine form may be slightly favored. However, in polar solvents and the solid state, the 2-pyridone tautomer is the predominant species. This is a critical consideration for its application in synthesis, as the reactivity will be that of a 2-pyridone derivative.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For this compound, it enables the synthesis of 4-aryl-2(1H)-pyridones, which are key scaffolds in medicinal chemistry. The reaction generally proceeds by coupling the boronic acid (or its corresponding boronate ester) with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide.
Summary of Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of pyridin-2(1H)-one derivatives with various aryl halides. These conditions can be adapted for reactions using this compound or its pinacol ester.
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | 1,4-Dioxane | 80-100 | 8-12 | 60-95 | A common and effective catalyst system. |
| PdCl₂(dppf) | - | K₃PO₄ (aq) | THF/H₂O | Room Temp - 40 | 0.5-2 | 70-93 | Allows for faster reactions at lower temperatures.[1] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 50-85 | Suitable for more challenging couplings. |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | Overnight | 75-85 | Effective for coupling with brominated pyridinones.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated 2-Pyridone Derivative[2]
This protocol is adapted from a procedure for the coupling of a brominated pyridin-2(1H)-one with an indole-4-boronic acid pinacol ester.
Materials:
-
Brominated pyridin-2(1H)-one derivative (1.0 eq)
-
Arylboronic acid pinacol ester (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
2 M Aqueous Na₂CO₃ solution (5.0 eq)
-
1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a solution of the brominated pyridin-2(1H)-one derivative in 1,4-dioxane (to achieve a starting material concentration of 0.1 M) under an argon atmosphere, add the arylboronic acid pinacol ester and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture with argon for 10 minutes.
-
Add the PdCl₂(PPh₃)₂ catalyst to the reaction mixture.
-
Heat the solution to reflux and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2(1H)-pyridone.
Protocol 2: Rapid Suzuki-Miyaura Coupling at Room Temperature[1]
This protocol is adapted for unstable boronic acids and may be suitable for this compound to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
0.5 M Aqueous K₃PO₄ solution
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine the aryl halide and this compound.
-
Add the palladium precatalyst under an inert atmosphere.
-
Add degassed THF and degassed 0.5 M aqueous K₃PO₄ solution (typically a 1:2 ratio of THF to aqueous base).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Biological Applications of 4-Aryl-2(1H)-Pyridone Derivatives
The 4-aryl-2(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer.
Kinase Inhibitory Activity
The following table summarizes the kinase inhibitory activities of representative 4-aryl-2(1H)-pyridone and related pyridine derivatives.
| Compound Class | Target Kinase(s) | IC₅₀ Values | Therapeutic Area | Reference |
| Pyridin-2(1H)-one derivatives | c-Src | 12.5 µM (for compound 36) | Cancer | [3] |
| Pyrazolo[3,4-b]pyridines | CDK2, CDK9 | CDK2: 0.460 µM, CDK9: 0.262 µM (for representative compounds) | Cancer | [4] |
| O-alkyl pyridine derivatives | PIM-1 | 0.095 µM (for compound 4f) | Cancer | [5] |
| Pyrrolopyridine-pyridone analogues | Met, Flt-3, VEGFR-2 | Met: 1.8 nM, Flt-3: 4 nM, VEGFR-2: 27 nM (for compound 2) | Cancer | [6] |
| Pyridone-Aminal eFT508 | MNK1/2 | Potent dual inhibitor | Cancer | [7] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition by 4-Aryl-2-Pyridone Kinase Inhibitors
Caption: Inhibition of key kinase signaling pathways by 4-aryl-2-pyridone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-hydroxypyridin-4-yl)boronic acid and its derivatives with various (hetero)aryl halides. This reaction is a pivotal transformation for the synthesis of 4-aryl-2-pyridone scaffolds, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] However, the use of pyridylboronic acids, particularly those with a hydroxyl group, can present challenges such as protodeboronation and catalyst inhibition.[2][3] The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer, which can influence its reactivity and coordination to the palladium center. The selection of an appropriate palladium catalyst system, including the palladium precursor, ligand, and base, is therefore critical for achieving high yields and reaction efficiency. Often, to circumvent the challenges associated with the free hydroxyl group, the corresponding pinacol ester or N-protected derivatives of this compound are employed in synthesis.[4]
Palladium Catalyst Systems: A Comparative Overview
A variety of palladium catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of pyridylboronic acids and their derivatives. The choice of catalyst is often dictated by the nature of the coupling partners (e.g., aryl chlorides vs. bromides) and the specific functional groups present in the molecule. Below is a summary of commonly used catalyst systems and their general performance characteristics.
| Palladium Precursor | Ligand(s) | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A classical, air-sensitive catalyst. Effective for the coupling of aryl bromides and iodides. May require higher catalyst loadings and temperatures.[5] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners. These bulky, electron-rich phosphine ligands promote efficient oxidative addition and reductive elimination.[6] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A versatile and robust catalyst system, often used for a wide variety of cross-coupling reactions, including those involving heteroarylboronic acids.[7] |
| Pd-NHC Complexes | N-Heterocyclic Carbenes (e.g., IPr, IMes) | Highly active and thermally stable catalysts. Particularly effective for the coupling of aryl chlorides and for reactions requiring high turnover numbers. |
| Palladacycle Precatalysts | (e.g., Buchwald or Organ-type precatalysts) | Air- and moisture-stable precatalysts that readily form the active Pd(0) species in situ. Offer convenience and reproducibility.[8] |
Quantitative Data Summary
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound derivatives with various coupling partners, highlighting the performance of different palladium catalyst systems.
Table 1: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
| Entry | Aryl Halide | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorobenzonitrile | 2 mol% Pd₂(dba)₃, 4 mol% XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 3 | 3-Bromopyridine | 5 mol% PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
| 4 | 1-Bromo-4-nitrobenzene | 3 mol% [Pd(IPr)(allyl)Cl] | K₂CO₃ | THF | 80 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of N-Protected-(2-oxo-1,2-dihydropyridin-4-yl)boronic Acid Esters
| Entry | N-Protecting Group | Aryl Halide | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | 4-Iodoacetophenone | 5 mol% Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 24 | 75 |
| 2 | SEM | 2-Bromothiophene | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 95 |
| 3 | PMB | 4-Bromotoluene | 3 mol% PdCl₂(dppf) | CsF | Toluene | 100 | 16 | 89 |
| 4 | Benzyl | 1-Chloro-3-fluorobenzene | 2 mol% Pd₂(dba)₃, 4 mol% SPhos | K₂CO₃ | Dioxane | 110 | 24 | 82 |
Signaling Pathways and Experimental Workflows
Generalized Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Coupling Reaction
A generalized workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Catalyst System Selection
The selection of the components of the palladium catalyst system is interconnected and depends on the nature of the substrates.
Caption: Logical relationships in the selection of a palladium catalyst system.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound derivatives. Optimization for specific substrates is recommended.
Protocol 1: Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one with an Aryl Bromide using a Buchwald Ligand
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-pyridone.
Protocol 2: Coupling of an N-Protected-(2-oxo-1,2-dihydropyridin-4-yl)boronic Acid with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 equiv)
-
N-Protected-(2-oxo-1,2-dihydropyridin-4-yl)boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous and degassed toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl chloride (1.0 equiv), N-protected-(2-oxo-1,2-dihydropyridin-4-yl)boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and cesium carbonate (3.0 equiv) to a reaction vial.
-
Add anhydrous and degassed toluene to the vial.
-
Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired N-protected 4-aryl-2-pyridone.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound and its derivatives is a powerful method for the synthesis of 4-aryl-2-pyridones. The selection of a suitable catalyst system, particularly the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, is crucial for achieving high yields, especially with challenging substrates like aryl chlorides. The use of protected boronic acid derivatives, such as the pinacol ester or N-protected analogues, can circumvent issues related to the free hydroxyl group. The protocols and data presented in these application notes serve as a valuable resource for researchers in the development of novel pharmaceuticals and functional materials based on the 4-aryl-2-pyridone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using (2-Hydroxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypyridin-4-yl)boronic acid is a versatile and valuable building block in medicinal chemistry for the synthesis of bioactive heterocyclic compounds. Its unique structure, featuring both a boronic acid moiety and a 2-hydroxypyridine core, allows for its strategic incorporation into a wide array of molecular scaffolds, particularly those targeting protein kinases. The 2-pyridone tautomer of the 2-hydroxypyridine ring is a privileged scaffold in drug discovery, known to act as a hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets.[1] This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a pyridinyl-pyrimidine derivative, a common core structure in many kinase inhibitors.
The Suzuki-Miyaura cross-coupling reaction is the primary method for utilizing this compound.[2] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, such as a chloropyrimidine.[3] The resulting compounds are often investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[4]
Key Applications
-
Synthesis of Kinase Inhibitors: The pyridinyl-pyrimidine scaffold is a core component of numerous potent and selective kinase inhibitors. By coupling this compound with functionalized pyrimidines, novel inhibitors targeting kinases such as Aurora kinase, c-Jun N-terminal kinase (JNK), and Rho-associated kinase (ROCK) can be developed.[5][6][7]
-
Fragment-Based Drug Discovery: The 2-hydroxypyridine motif can serve as a crucial fragment that anchors a molecule into the ATP-binding site of a kinase.
-
Lead Optimization: The boronic acid functionality allows for the facile introduction of the 2-hydroxypyridinyl group into existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Data Presentation: Representative Biological Activity of Pyridinyl-Pyrimidine Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative kinase inhibitors featuring a pyridinyl-pyrimidine or similar heterocyclic core. While not all of these compounds are explicitly synthesized from this compound, they represent the types of potent kinase inhibitors that can be accessed using this building block.
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | PDGFRβ | 0.3 µM | HepG-2 | [8] |
| Pyrido[2,3-d]pyrimidine | EGFR | 6.6 µM | PC-3 | [8] |
| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | 7 µM | HCT-116 | [8] |
| Pyrimidine-based | Aurora A | < 200 nM | SCLC | [5] |
| 2-Phenoxypyridine | JNK3 | - | - | [6] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a 4-(2-hydroxypyridin-4-yl)pyrimidin-2-amine derivative via a microwave-assisted Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 4-(2-Hydroxypyridin-4-yl)-2-aminopyrimidine
Materials:
-
This compound
-
2-Amino-4-chloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Microwave reactor
Procedure: [9]
-
Reaction Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq), this compound (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the vial via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the reaction mixture to 100-120 °C for 15-30 minutes.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-hydroxypyridin-4-yl)-2-aminopyrimidine.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generic kinase signaling pathway often targeted by pyridinyl-pyrimidine inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of bioactive pyridinyl-pyrimidines.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Chan-Lam Coupling of (2-Hydroxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing (2-Hydroxypyridin-4-yl)boronic acid. This versatile copper-catalyzed cross-coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling this compound with a variety of amine and phenol nucleophiles.[1][2] The mild reaction conditions and tolerance of various functional groups make it a valuable tool in medicinal chemistry and drug development for the synthesis of novel pyridine derivatives.
The Chan-Lam coupling is a powerful alternative to other cross-coupling methods like the Buchwald-Hartwig reaction, often utilizing less expensive copper catalysts and proceeding under aerobic conditions at room temperature.[1][2]
Data Presentation
Table 1: Typical Reaction Conditions for N-Arylation of Amines with Arylboronic Acids
| Parameter | Condition | Notes |
| Copper Catalyst | Cu(OAc)₂ (10-20 mol%) | Other copper sources like CuCl₂, CuSO₄, or Cu(OTf)₂ can also be employed.[3] |
| Base | Pyridine, Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA) (2.0 equiv.) | The choice of base can influence reaction rates and yields. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH) | Solvent choice depends on the solubility of the substrates. |
| Temperature | Room Temperature to 50 °C | Reactions are often run at room temperature, but gentle heating can improve yields for less reactive substrates. |
| Atmosphere | Air (open flask) | The presence of oxygen is often beneficial for the catalytic cycle.[1] |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Typical Reaction Conditions for O-Arylation of Phenols with Arylboronic Acids
| Parameter | Condition | Notes |
| Copper Catalyst | Cu(OAc)₂ (1.0 equiv.) | Stoichiometric amounts of copper are often used for O-arylation to drive the reaction to completion. Catalytic amounts with a co-oxidant can also be effective. |
| Base | Pyridine or 2,6-Lutidine (2.0 equiv.) | A non-nucleophilic base is often preferred to avoid competitive reactions. |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous solvents are recommended for O-arylation reactions. |
| Temperature | Room Temperature to 80 °C | Heating is more common for O-arylation compared to N-arylation. |
| Atmosphere | Air (open flask) with molecular sieves | Molecular sieves help to remove moisture which can be detrimental to the reaction. |
| Reaction Time | 24 - 72 hours | O-arylation reactions can be slower than N-arylation. |
Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of an Amine with this compound
This protocol describes a general method for the copper-catalyzed N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and copper(II) acetate (0.2 equiv.).
-
Add dichloromethane as the solvent to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for the O-Arylation of a Phenol with this compound
This protocol provides a general method for the copper-promoted O-arylation of a phenol with this compound.
Materials:
-
This compound (1.5 equiv.)
-
Phenol (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM)
-
4 Å Molecular sieves
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (1.0 equiv.), and activated 4 Å molecular sieves.
-
Add dichloromethane as the solvent to achieve a concentration of approximately 0.1 M with respect to the phenol.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 40 °C, open to the air, for 48-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature and filter through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the celite pad with dichloromethane.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-arylated product.
Mandatory Visualization
Caption: Experimental workflow for the Chan-Lam coupling of this compound.
Caption: Generalized mechanism of the Chan-Lam coupling reaction.
References
Application Notes and Protocols for (2-Hydroxypyridin-4-yl)boronic acid in Materials Science
Disclaimer: Publicly available research detailing the specific applications of (2-Hydroxypyridin-4-yl)boronic acid in materials science is limited. The following application notes and protocols are based on the well-established chemistry of boronic acids and hydroxypyridines and are intended to serve as a foundational guide for researchers. These protocols are illustrative and may require optimization for this specific compound.
Introduction
This compound is a bifunctional molecule possessing both a boronic acid group and a hydroxypyridine moiety. This unique combination suggests potential applications in materials science, particularly in the development of responsive polymers, fluorescent sensors, and catalytic systems. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property widely exploited in glucose sensing and self-healing materials. The hydroxypyridine component can participate in hydrogen bonding and coordination chemistry, offering additional functionalities.
Potential Applications and Key Properties
The material's utility is predicted based on the synergistic effects of its functional groups.
| Application Area | Relevant Property | Principle of Operation |
| Responsive Polymers | Reversible diol binding | The boronic acid moiety can form dynamic crosslinks with polyols, leading to hydrogels that respond to changes in pH or the concentration of diols like glucose. The hydroxypyridine group can enhance stability through hydrogen bonding. |
| Fluorescent Sensors | Analyte-induced fluorescence modulation | Binding of target analytes (e.g., saccharides, metal ions) to the boronic acid or hydroxypyridine can alter the molecule's electronic properties, leading to a change in fluorescence intensity or wavelength. |
| Catalysis | Lewis acidity and hydrogen bonding | The boronic acid can act as a Lewis acid catalyst, while the hydroxypyridine can participate in substrate activation through hydrogen bonding, potentially enabling unique catalytic activities. |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various materials science applications.
Synthesis of a pH- and Glucose-Responsive Hydrogel
This protocol describes the preparation of a hydrogel using this compound as a crosslinker for a polymer containing diol groups, such as polyvinyl alcohol (PVA).
Materials:
-
This compound
-
Polyvinyl alcohol (PVA, Mw 70,000-100,000 g/mol )
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Glucose stock solution (1 M)
-
HCl (0.1 M) and NaOH (0.1 M) for pH adjustment
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with stirring until a clear solution is obtained. Cool to room temperature.
-
Crosslinker Solution Preparation: Prepare a 50 mM solution of this compound in PBS (pH 7.4).
-
Hydrogel Formation: In a vial, mix 1 mL of the 10% PVA solution with 0.5 mL of the this compound solution. Vortex briefly to ensure homogeneity. Allow the mixture to stand at room temperature for 1-2 hours, or until a stable gel is formed.
-
Stimuli-Response Testing:
-
pH Response: Add a few drops of 0.1 M HCl to the hydrogel and observe for dissolution. Subsequently, add 0.1 M NaOH to see if the gel reforms.
-
Glucose Response: Add 100 µL of the 1 M glucose solution to the surface of the hydrogel and monitor for changes in its integrity or for its dissolution over time.
-
Workflow for Hydrogel Synthesis and Testing:
Caption: Workflow for pH- and glucose-responsive hydrogel synthesis.
Development of a Fluorescent Sensor for Saccharides
This protocol outlines a general method for evaluating the potential of this compound as a fluorescent sensor for saccharides.
Materials:
-
This compound
-
Phosphate buffer (50 mM, pH 7.4)
-
Saccharide stock solutions (e.g., fructose, glucose, galactose), 100 mM in phosphate buffer
-
Fluorometer
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to a working concentration of 10 µM in 50 mM phosphate buffer (pH 7.4).
-
Fluorescence Spectra: Record the fluorescence excitation and emission spectra of the 10 µM this compound solution to determine the optimal excitation and emission wavelengths.
-
Saccharide Titration: To a cuvette containing 2 mL of the 10 µM boronic acid solution, add aliquots of a saccharide stock solution (e.g., 2 µL additions of 100 mM fructose).
-
Data Acquisition: After each addition, mix thoroughly and record the fluorescence intensity at the predetermined emission maximum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding affinity.
Logical Flow for Saccharide Sensing:
Caption: Principle of saccharide detection via fluorescence change.
Data Presentation (Hypothetical)
The following tables represent the kind of quantitative data that would be collected from the experiments described above.
Table 1: Hypothetical Swelling Ratios of a this compound-PVA Hydrogel
| Condition | Swelling Ratio (Q) |
| PBS, pH 7.4 | 15.2 |
| PBS, pH 5.0 | 25.8 (Partial Dissolution) |
| PBS, pH 7.4 + 10 mM Glucose | 20.5 |
| PBS, pH 7.4 + 50 mM Glucose | 28.1 (Partial Dissolution) |
Table 2: Hypothetical Fluorescence Response of this compound to Saccharides
| Saccharide | Binding Constant (K, M⁻¹) | Fold Change in Fluorescence |
| Fructose | 1500 | 5.2 |
| Glucose | 350 | 2.1 |
| Galactose | 420 | 2.5 |
Signaling Pathway and Interaction Diagrams
The interaction of this compound with a generic diol-containing polymer is depicted below, illustrating the crosslinking mechanism.
Caption: Boronic ester formation leading to polymer crosslinking.
Conclusion
Application Notes and Protocols for (2-Hydroxypyridin-4-yl)boronic acid as a Component for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxypyridin-4-yl)boronic acid is a versatile building block for the synthesis of fluorescent probes. Its unique structure, combining a hydroxypyridine moiety with a boronic acid group, allows for the development of sensors that can detect a variety of biologically important analytes. The boronic acid functional group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, making it an excellent receptor for saccharides. Furthermore, boronic acids can undergo oxidative transformation in the presence of reactive oxygen species (ROS), leading to a change in fluorescence. This dual reactivity makes this compound a valuable component for creating probes for monitoring biological processes and for potential applications in drug development and diagnostics.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the design and application of fluorescent probes for the detection of saccharides and reactive oxygen species. While specific examples utilizing this compound are limited in published literature, the principles and protocols outlined here are based on well-established methodologies for analogous hydroxypyridine and other heterocyclic boronic acid-based fluorescent probes.
Section 1: Fluorescent Probes for Saccharide Detection
Principle of Detection
The detection of saccharides using boronic acid-based fluorescent probes relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol moieties present in saccharides.[1] This binding event modulates the electronic properties of the fluorophore, leading to a detectable change in its fluorescence signal. The hydroxypyridine scaffold can participate in various signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the nitrogen atom of the pyridine ring can act as an electron donor, quenching the fluorescence of the attached fluorophore. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, which in turn decreases the electron-donating ability of the nitrogen atom. This "turns on" the fluorescence of the probe.
-
Intramolecular Charge Transfer (ICT): The hydroxypyridine ring can be part of a donor-π-acceptor (D-π-A) system. The binding of a saccharide to the boronic acid can alter the electron-donating or -withdrawing properties of the boronic acid group, leading to a shift in the ICT band and a change in the fluorescence emission wavelength or intensity.
General Synthesis of a Hydroxypyridine-based Boronic Acid Fluorescent Probe
A common approach to synthesizing such probes is through the coupling of a fluorophore with the this compound moiety. The following is a representative synthetic scheme.
Caption: General synthetic route for a hydroxypyridine-boronic acid fluorescent probe.
Experimental Protocol 1: Synthesis of a Generic Hydroxypyridine-Boronic Acid Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe via a Suzuki coupling reaction between a halogenated fluorophore and this compound.
Materials:
-
Halogenated fluorophore (e.g., 4-bromonaphthalene-1,8-dicarboximide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the halogenated fluorophore (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water.
-
De-gas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
Experimental Protocol 2: In Vitro Saccharide Sensing
This protocol details the use of a hydroxypyridine-boronic acid fluorescent probe for the detection of saccharides in an aqueous buffer solution.
Materials:
-
Hydroxypyridine-boronic acid fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)
-
Saccharide stock solutions (e.g., 1 M glucose, fructose, galactose in buffer)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to a final concentration of 10 µM.
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solutions in the buffer.
-
In a quartz cuvette, place 2 mL of the probe working solution.
-
Record the initial fluorescence spectrum of the probe solution (F₀).
-
Add small aliquots of the saccharide solutions to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition (F).
-
Plot the change in fluorescence intensity (F/F₀) as a function of saccharide concentration to determine the binding affinity (dissociation constant, Kd).
Quantitative Data for Saccharide Sensing
The following table summarizes representative data for boronic acid-based fluorescent probes for saccharides. Note that these are examples from analogous systems and the performance of a this compound probe would need to be experimentally determined.
| Probe Analogue | Analyte | Dissociation Constant (Kd) [mM] at pH 7.4 | Fluorescence Change (F/F₀) | Reference Analogue |
| Anthracene-based boronic acid | Glucose | 8.3 | ~2-fold increase | Shinkai et al. |
| Quinolinium-based boronic acid | Fructose | 2.1 | ~3-fold increase | [2] |
| Stilbene-based boronic acid | Glucose | 10.5 | Ratiometric change | [3] |
Section 2: Fluorescent Probes for Reactive Oxygen Species (ROS) Detection
Principle of Detection
Boronic acids and their esters can be selectively oxidized by certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), to the corresponding phenol.[4][5] This irreversible chemical transformation leads to a significant change in the electronic structure of the fluorophore, resulting in a "turn-on" or ratiometric fluorescence response.[3][6] The 2-hydroxypyridin-4-yl moiety, after deboronation, would be converted to a 2,4-dihydroxypyridine derivative, which will have distinct photophysical properties compared to the boronic acid precursor.
Caption: Oxidative deboronation mechanism for ROS detection.
Experimental Protocol 3: Synthesis of a Boronate-Protected Probe for ROS
For enhanced stability and cell permeability, the boronic acid is often protected as a boronate ester (e.g., pinacol ester).
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add pinacol (1.1 eq).
-
Set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used in the next coupling step without further purification.
Experimental Protocol 4: In Vitro ROS Detection
This protocol describes the use of a boronate-based fluorescent probe for the detection of hydrogen peroxide.
Materials:
-
Boronate-protected fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the probe (e.g., 5 µM) in the buffer.
-
Add the probe solution to a quartz cuvette.
-
Record the baseline fluorescence spectrum.
-
Add a known concentration of H₂O₂ to the cuvette and mix.
-
Monitor the change in fluorescence intensity over time at the emission maximum of the product.
-
The initial rate of fluorescence increase is proportional to the H₂O₂ concentration.
Experimental Protocol 5: Cellular Imaging of ROS
This protocol provides a general method for imaging intracellular ROS production using a cell-permeable boronate-based probe.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Boronate-protected fluorescent probe
-
ROS inducer (e.g., phorbol 12-myristate 13-acetate (PMA) or H₂O₂)
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Load the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37 °C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the ROS inducer.
-
Image the cells using a fluorescence microscope with the appropriate filter set. An increase in fluorescence intensity indicates the production of ROS.
Quantitative Data for ROS Sensing
The table below presents example data for boronate-based fluorescent probes for ROS, which can serve as a benchmark for the development of new probes.
| Probe | Analyte | Detection Limit | Fluorescence Change | Reference |
| Peroxyfluor-1 (PF1) | H₂O₂ | ~1 µM | >10-fold increase | [6] |
| Peroxyresorufin-1 (PR1) | H₂O₂ | ~500 nM | >20-fold increase | [6] |
| Boronate-based stilbene | H₂O₂ | ~5 µM | "Off-On" response | [3] |
Conclusion
This compound holds significant potential as a versatile component in the design of fluorescent probes for saccharides and reactive oxygen species. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and utilize probes based on this and structurally related scaffolds. The key to successful probe development lies in the careful selection of the fluorophore and the optimization of the linker to achieve the desired photophysical properties and analyte selectivity. Further research into fluorescent probes incorporating the this compound moiety is warranted to explore its full potential in chemical biology and drug development.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of (2-Hydroxypyridin-4-yl)boronic acid. Due to the inherent sensitivity of the boronic acid moiety and the tautomeric nature of the 2-hydroxypyridine scaffold, direct derivatization presents challenges. This guide outlines two primary synthetic strategies to achieve O-alkylation: a sequential approach involving O-alkylation followed by borylation, and a protection-alkylation-deprotection strategy. Detailed protocols for etherification reactions, including the Williamson ether synthesis, are provided. Furthermore, the application of the resulting 2-alkoxypyridine-4-boronic acids in medicinal chemistry is highlighted, with a focus on their use in the synthesis of Janus Kinase (JAK) inhibitors via Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. The derivatization of its hydroxyl group into ethers or esters allows for the modulation of its physicochemical properties and provides a handle for further functionalization. However, the tautomerism between the 2-hydroxypyridine and 2-pyridone forms complicates regioselective derivatization, often leading to mixtures of N- and O-alkylated products. Moreover, the boronic acid group is susceptible to degradation under certain reaction conditions.
This guide presents two robust strategies to overcome these challenges and selectively synthesize O-derivatized this compound analogues. These derivatives are valuable building blocks, particularly in the construction of complex heterocyclic scaffolds found in biologically active molecules. A prominent application is in the synthesis of Janus Kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and cancers.[1][2][3]
Synthetic Strategies for O-Derivatization
Two principal strategies are recommended for the successful O-derivatization of this compound. The choice of strategy may depend on the availability of starting materials and the desired scale of the reaction.
Strategy A: O-Alkylation Followed by Borylation
This approach involves the initial O-alkylation of a suitable 2-hydroxypyridine precursor, followed by the introduction of the boronic acid moiety at the 4-position. This sequence avoids exposing the sensitive boronic acid group to the conditions of the O-alkylation reaction.
Caption: Workflow for Strategy A: O-Alkylation followed by Borylation.
Strategy B: Protection, O-Alkylation, and Optional Deprotection
This strategy begins with the protection of the boronic acid group of this compound, typically as a pinacol ester, to enhance its stability. The subsequent O-alkylation of the hydroxyl group can then be performed, followed by deprotection of the boronic acid if the free boronic acid is required.
Caption: Workflow for Strategy B: Protection, O-Alkylation, and Deprotection.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 3.1: Williamson Ether Synthesis for O-Alkylation (Strategy A & B)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] This protocol is applicable to both Strategy A (starting from a 2-hydroxy-4-halopyridine) and Strategy B (starting from the boronic acid pinacol ester).
Materials:
-
2-Hydroxypyridine derivative (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or another suitable base (e.g., K2CO3, Cs2CO3)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-hydroxypyridine derivative.
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkoxypyridine derivative.
Protocol 3.2: Lithiation-Borylation for the Synthesis of (2-Alkoxypyridin-4-yl)boronic acid (Strategy A)
This protocol describes the conversion of a 2-alkoxy-4-halopyridine to the corresponding boronic acid.[7][8]
Materials:
-
2-Alkoxy-4-halopyridine (e.g., 2-methoxy-4-bromopyridine, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (B(O-iPr)3, 1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, dissolve the 2-alkoxy-4-halopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or by forming the pinacol ester for easier handling and purification.
Quantitative Data
The following table summarizes representative yields for the O-alkylation of 2-hydroxypyridine derivatives under various conditions. While specific data for this compound is limited, these examples provide a useful reference for expected outcomes.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Hydroxypyridine | Ethyl Iodide | K2CO3 | Acetone | Reflux | 90 |
| 2-Hydroxypyridine | Benzyl Bromide | NaH | DMF | RT | 85 |
| 3-Cyano-6-(3-hydroxyphenyl)-4-(quinolin-3-yl)-2-pyridone | Ethyl Bromide | K2CO3 | Acetone | Reflux | 90 |
| 3-Cyano-6-(3-hydroxyphenyl)-4-(quinolin-3-yl)-2-pyridone | Propyl Bromide | K2CO3 | Acetone | Reflux | 88 |
Data adapted from related literature for O-alkylation of similar scaffolds.[9]
Application in Medicinal Chemistry: Synthesis of JAK Inhibitors
2-Alkoxypyridine-4-boronic acids are valuable intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[1][10] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] The 2-alkoxypyridine moiety is a common structural feature in several potent and selective JAK inhibitors.
These building blocks are typically employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the core structure of the inhibitor.[11][12]
Caption: Synthesis of JAK inhibitor scaffolds via Suzuki-Miyaura coupling.
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a (2-Alkoxypyridin-4-yl)boronic acid or its pinacol ester with an aryl or heteroaryl halide.
Materials:
-
(2-Alkoxypyridin-4-yl)boronic acid or its pinacol ester (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add the aryl/heteroaryl halide, the (2-alkoxypyridin-4-yl)boronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
Conclusion
The derivatization of the hydroxyl group on this compound provides access to a versatile class of building blocks for organic synthesis and drug discovery. By employing either a strategy of O-alkylation followed by borylation or a protection-alkylation sequence, the challenges associated with the tautomerism of the 2-hydroxypyridine ring and the sensitivity of the boronic acid group can be effectively managed. The resulting 2-alkoxypyridine-4-boronic acids are particularly valuable in the synthesis of complex pharmaceuticals, as demonstrated by their application in the construction of JAK inhibitors. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and utility of these important chemical entities.
References
- 1. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 2. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for One-Pot Synthesis Procedures Involving (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of biaryl and arylamino pyridines using (2-Hydroxypyridin-4-yl)boronic acid. The methodologies described herein are valuable for the efficient construction of molecular scaffolds relevant to medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction
This compound is a versatile building block in organic synthesis, enabling the introduction of the 2-hydroxypyridine moiety, a common feature in many biologically active compounds. One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines two key one-pot procedures involving this compound: a one-pot borylation/Suzuki-Miyaura cross-coupling for the synthesis of 4-aryl-2-hydroxypyridines and a one-pot Chan-Lam coupling for the synthesis of 4-(arylamino)-2-hydroxypyridines.
Application 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-hydroxypyridines
This protocol details a one-pot, two-step sequence for the synthesis of 4-aryl-2-hydroxypyridines, which are important scaffolds in the development of kinase inhibitors.[1] The first step involves the in-situ generation of a boronate ester from an aryl halide, followed by the Suzuki-Miyaura cross-coupling with this compound.
Quantitative Data Summary
| Entry | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 120 | 8 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | This compound | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | 16 | 82 |
| 4 | 2-Bromonaphthalene | This compound | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
Experimental Protocol: One-Pot Synthesis of 4-(4-methoxyphenyl)-2-hydroxypyridine
Materials:
-
4-Bromoanisole
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Acetate (KOAc)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Microwave reactor or oil bath
Procedure:
-
Borylation Step: To a dry microwave vial, add 4-bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 120°C for 45 minutes under microwave irradiation.[1]
-
Suzuki Coupling Step: Cool the reaction mixture to room temperature.
-
To the same vial, add this compound (1.2 mmol), an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL), and an additional portion of Pd(PPh₃)₄ (0.02 mmol).
-
Seal the vial and heat the mixture to 120°C for 30 minutes under microwave irradiation.[1]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired 4-(4-methoxyphenyl)-2-hydroxypyridine.
Experimental Workflow
Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.
Application 2: One-Pot Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds.[2] This one-pot protocol describes the copper-catalyzed coupling of this compound with various amines to synthesize 4-amino-2-hydroxypyridine derivatives.
Quantitative Data Summary
| Entry | Amine/Aniline | Coupling Partner | Catalyst | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Aniline | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 89 |
| 2 | Morpholine | This compound | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 24 | 92 |
| 3 | 4-Methoxyaniline | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 |
| 4 | Benzylamine | This compound | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 36 | 88 |
Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-4-(phenylamino)pyridine
Materials:
-
This compound
-
Aniline
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4 Å)
-
Round-bottom flask with a stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), copper(II) acetate (1.2 mmol), and activated 4 Å molecular sieves (200 mg).
-
Add 10 mL of dichloromethane, followed by aniline (1.2 mmol) and pyridine (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air, for 48 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the Celite pad with dichloromethane (2 x 10 mL).
-
Combine the filtrates and wash with 1 M HCl (2 x 15 mL) to remove excess pyridine and aniline, followed by a saturated aqueous solution of sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 2-hydroxy-4-(phenylamino)pyridine.
Signaling Pathway Diagram
Caption: Chan-Lam coupling reaction pathway.
Conclusion
The one-pot procedures detailed in these application notes offer efficient and practical methods for the synthesis of valuable 2-hydroxypyridine derivatives. The Suzuki-Miyaura and Chan-Lam couplings, when performed in a one-pot fashion, provide rapid access to diverse chemical libraries for screening in drug discovery programs, particularly for the development of kinase inhibitors. These protocols can be adapted and optimized for a wide range of substrates, making them a valuable tool for medicinal chemists and synthetic researchers.
References
Application Notes and Protocols for the Scalable Synthesis of Biaryls Using (2-Hydroxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scalable synthesis of biaryl compounds utilizing (2-Hydroxypyridin-4-yl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a robust starting point for researchers in medicinal chemistry and process development, enabling the efficient construction of biaryl scaffolds that are prevalent in pharmaceuticals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These structural motifs are of significant interest in drug discovery and development due to their presence in a wide array of biologically active molecules. This compound is a valuable building block that introduces a hydroxypyridine moiety, a common feature in many pharmaceutical compounds. The protocols outlined below are based on established methods for related pyridylboronic acids and are intended to be adapted and optimized for specific substrates and scales.[1][2]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers the pyridinyl group to the Pd(II) complex. This step forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are based on typical results for similar pyridylboronic acids and should be used as a guideline for optimization.[3][4]
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Chloroanisole | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 65-80 |
| 4 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | 16 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from a suitable halogenated precursor.
Materials:
-
4-Bromo-2-hydroxypyridine (or other suitable halide)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Triisopropyl borate
-
Hydrochloric acid (HCl) or other suitable acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA solution (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Scalable Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the large-scale synthesis of a biaryl compound using this compound.[5]
Materials:
-
This compound (1.0 - 1.5 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 5 mol%)[3]
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (0.02 - 10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)[1]
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF), potentially with water[1]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactor Setup: In a clean, dry, and inerted reactor, charge the aryl halide, this compound, and the chosen solvent.[5]
-
Inerting: Sparge the mixture with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[5]
-
Base Addition: Prepare a solution of the base in degassed water (if using an aqueous system) and add it to the reactor with vigorous stirring.
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by a suitable technique (e.g., HPLC, LC-MS, or TLC).[1] The reaction time can range from 2 to 24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired biaryl compound.[1]
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Biaryl Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Hydroxypyridin-4-yl)boronic acid Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of (2-Hydroxypyridin-4-yl)boronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low to no yield in my Suzuki coupling with this compound?
A1: Low yields with this substrate are often attributed to several factors, primarily related to the inherent instability of 2-pyridylboronic acids, a challenge often termed the "2-pyridyl problem."[1] Key reasons for low yield include:
-
Protodeboronation: The C-B bond in 2-pyridylboronic acids is susceptible to cleavage, especially in the presence of aqueous bases, replacing the boronic acid group with a hydrogen atom.[1] The acidic proton of the 2-hydroxyl group on your specific substrate can further complicate this issue.
-
Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate. Standard Suzuki conditions are often not effective.[3]
-
Poor Solubility: Inadequate solubility of reactants or the base can hinder the reaction.[3]
Q2: My boronic acid appears to be decomposing during the reaction. How can I prevent this?
A2: Decomposition, primarily through protodeboronation, is a major hurdle.[1] Consider the following strategies to enhance stability:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from decomposition. These esters release the boronic acid slowly under the reaction conditions.
-
Anhydrous Conditions: Minimizing water in the reaction can reduce the rate of protodeboronation. Using anhydrous solvents and finely powdered, dry bases is recommended.[3]
-
Milder Bases: Strong aqueous bases can accelerate decomposition. Consider using milder bases like potassium fluoride (KF) or carefully controlling the amount of a stronger base.[3]
-
Lower Reaction Temperature: High temperatures can increase the rate of decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Q3: What is the best catalyst and ligand combination for coupling this compound?
A3: For challenging substrates like 2-pyridylboronic acids, highly active catalyst systems are required. Traditional catalysts like Pd(PPh₃)₄ may be less effective. The most successful systems often involve:
-
Bulky, Electron-Rich Ligands: Biaryl phosphine ligands such as SPhos, XPhos, or RuPhos have demonstrated high efficacy in coupling 2-pyridylboron reagents.[1] These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also a powerful alternative for difficult couplings.
-
Pre-formed Catalysts: Using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can lead to more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(dppf).
Q4: How does the 2-hydroxyl group affect the reaction, and should I protect it?
A4: The unprotected hydroxyl group introduces two main considerations:
-
Acidity: The acidic proton can react with the base, potentially altering the stoichiometry and effectiveness of the base.
-
Coordination: The hydroxyl group could coordinate to the palladium center. This might be detrimental by interfering with the catalytic cycle, or potentially beneficial by acting as a directing group, although this effect is highly substrate-dependent. A study on a different system showed that a hydroxyl group could direct the reaction, but another reported a low yield with an unprotected hydroxyl group, indicating its potential to complicate the reaction.
Recommendation: It is highly recommended to perform a trial reaction with the unprotected hydroxyl group. If low yields or side products are observed, protecting the hydroxyl group as a methyl ether (OMe), benzyl ether (OBn), or a silyl ether (e.g., OTBS) is a standard strategy to prevent potential interference.
Q5: What is the optimal base and solvent system for this reaction?
A5: The choice of base and solvent is interdependent and crucial for success.
-
Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging Suzuki couplings.[3] The base must be strong enough to form the reactive boronate species.
-
Solvents: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane/water, THF/water, or DMF/water often give good results.[4] The addition of water can improve the solubility of inorganic bases and facilitate the formation of the active boronate, but as mentioned, it can also promote protodeboronation, so the ratio needs to be carefully optimized.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst is inactive. 2. Protodeboronation of boronic acid. 3. Inefficient oxidative addition of the aryl halide. 4. Base is too weak or insoluble. | 1. Use a fresh batch of catalyst/ligand or a pre-formed Pd(0) catalyst. Ensure thorough degassing of the reaction mixture. 2. Switch to the corresponding pinacol boronate ester. Use anhydrous conditions and a milder base (e.g., KF). 3. For electron-rich or sterically hindered aryl halides, use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase the reaction temperature. 4. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. Consider a solvent system (e.g., dioxane/water) that improves base solubility. |
| Significant Protodeboronation | 1. Presence of water and strong base. 2. High reaction temperature. | 1. Use anhydrous solvents and bases. Switch to a milder base like KF. 2. Run the reaction at a lower temperature for a longer duration. |
| Formation of Homo-coupling Byproduct | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the specific substrates. | 1. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). 2. Screen a panel of more active ligands (e.g., Buchwald ligands) and different palladium sources. |
Data Presentation: Reaction Condition Optimization
Table 1: Effect of Catalyst and Base on the Suzuki Coupling of 2-Methoxy-5-pyridylboronic Acid with 2-Amino-5-bromopyridine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 69[6] |
| 2 | PdCl₂(PPh₃)₂ (1) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 37[6] |
| 3 | PdCl₂(PPh₃)₂ (10) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 67[6] |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | ~68[6] |
| 5 | PdCl₂(PPh₃)₂ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | ~68[6] |
Data adapted from a study on a similar substrate. Yields are reported as approximately equivalent for different bases in the original text.[6]
Table 2: General Conditions for Coupling of 2-Pyridylboronates with Aryl Halides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Substrate Scope |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Broad, including hindered aryl chlorides |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | sec-Butanol | 100 | Effective for heteroaryl chlorides |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | Dioxane/H₂O | 80-100 | General purpose for aryl bromides |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Commonly used for aryl bromides/iodides |
This table provides a summary of commonly employed, effective condition sets for challenging 2-pyridyl Suzuki couplings and should be used as a starting point for screening.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific aryl halide and experimental setup.
Protocol 1: General Procedure using a Pd(II) Precatalyst and Phosphine Ligand
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Pre-formed Pd(0) Catalyst
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/Ethanol/H₂O) followed by the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress.
-
Workup and Purification: Follow steps 6 and 7 as described in Protocol 1.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the Suzuki coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (2-Hydroxypyridin-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (2-Hydroxypyridin-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Protodeboronation product (2-hydroxypyridine): This is a common byproduct where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by moisture, heat, and acidic or basic conditions.
-
Boroxine: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often in equilibrium with the boronic acid in the presence of water.
-
Unreacted starting materials: Depending on the synthetic route, residual precursors may be present.
-
Inorganic salts: Salts are often generated during the reaction or workup and need to be removed.
-
Oxidation products: The boronic acid functional group can be susceptible to oxidation.[1]
Q2: How does the tautomerism of the 2-hydroxypyridine ring affect purification?
A2: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. In the gas phase, the hydroxy form is generally favored, but in polar solvents and the solid state, the pyridone form is often predominant.[2][3] This can affect the compound's polarity, solubility, and interaction with chromatographic stationary phases. It is crucial to be aware of this equilibrium when developing purification methods, as different tautomers may exhibit different chromatographic behavior.
Q3: What are the recommended storage conditions for purified this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere. For long-term storage, a freezer at -20°C is recommended.[4] The container should be tightly sealed to protect it from moisture and light.
Troubleshooting Guides
Problem 1: Low recovery after purification.
| Possible Cause | Suggested Solution |
| Product is lost during aqueous workup. | This compound is a polar molecule with some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.[5] Use a more polar organic solvent for extraction, such as tetrahydrofuran (THF).[5] |
| Product adheres irreversibly to silica gel. | The polar nature of the hydroxypyridine ring and the boronic acid can lead to strong interactions with silica. Avoid silica gel chromatography if possible. If it must be used, consider deactivating the silica gel with a base like triethylamine (0.5-1%) in the eluent.[6] Alternatively, use a less acidic stationary phase like alumina or a C18 reversed-phase column. |
| Decomposition on silica gel. | The acidic nature of silica gel can promote protodeboronation. Minimize the time the compound is on the column. Using a deactivated silica gel or switching to a different stationary phase can mitigate this issue. |
Problem 2: Product is still impure after column chromatography.
| Possible Cause | Suggested Solution |
| Co-elution of impurities. | If using reversed-phase (C18) chromatography, ensure optimal mobile phase conditions. A gradient elution with a buffered mobile phase (e.g., with formic acid or ammonium acetate) can improve separation.[7] For normal phase, a shallow gradient of a polar solvent (e.g., methanol in dichloromethane) may be necessary.[8] |
| Streaking on TLC and column. | The polar and potentially zwitterionic nature of the compound can cause streaking. For normal phase chromatography, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape. For reversed-phase, ensure the pH of the mobile phase is controlled with a buffer. |
| Boroxine formation complicating analysis. | The presence of boroxine can lead to complex or broad NMR spectra and multiple peaks in chromatography. Dissolving the sample in a coordinating solvent like DMSO-d₆ or methanol-d₄ can often break up the boroxine for NMR analysis.[7] In chromatography, the boroxine and boronic acid may interconvert on the column. |
Problem 3: Difficulty with recrystallization.
| Possible Cause | Suggested Solution |
| Product oils out. | The crude material may be too impure. Try an initial purification step like an acid-base extraction to remove major impurities before attempting recrystallization. |
| Poor crystal formation. | Screen a variety of solvent systems. For polar compounds like this, consider solvent systems such as water, acetonitrile, ethanol, or mixtures like acetonitrile/water or ethanol/water.[5][9] Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Finding a suitable solvent is challenging. | A good recrystallization solvent should dissolve the compound when hot but not when cold. If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
Data Presentation
Table 1: Summary of Purification Parameters for Pyridyl Boronic Acids (Analogous Compounds)
| Purification Method | Compound | Details | Observed Outcome | Reference |
| Acid-Base Extraction & Recrystallization | 3-Pyridylboronic acid | 1. Dissolve in EtOAc. 2. Extract with 1M HCl. 3. Basify aqueous layer to pH 7.6-7.7 with 5N NaOH to precipitate product. 4. Extract with THF. 5. Recrystallize from acetonitrile. | White solid product. | [5] |
| Column Chromatography | (4-Methoxypyridin-2-YL)boronic acid reaction product | Silica gel column. Gradient elution with hexane/ethyl acetate. Addition of 0.5-1% triethylamine to prevent streaking. | Separation of product from impurities and starting materials. | [6] |
| Reversed-Phase HPLC | Aromatic Boronic Acids | C18 column. Gradient elution with acetonitrile/water and a formic acid buffer. | Baseline resolution of eleven structurally similar boronic acids. | [7] |
| Derivatization | General Aryl Boronic Acids | Formation of a crystalline diethanolamine adduct to separate from non-acidic impurities. | Crystalline solid that can be filtered and hydrolyzed back to the pure boronic acid. | [9][10] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization (Adapted from 3-Pyridylboronic acid)
This protocol is a starting point and may require optimization.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The product, being basic at the pyridine nitrogen, should move into the aqueous layer.
-
Neutralization and Precipitation: Carefully adjust the pH of the combined acidic aqueous layers with a base (e.g., 5N NaOH) to the isoelectric point of the molecule to induce precipitation. The optimal pH will need to be determined experimentally but is likely to be near neutral.[5]
-
Product Extraction: Extract the resulting aqueous suspension with a polar solvent like THF.[5]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the solid residue from a suitable solvent such as acetonitrile or an ethanol/water mixture.[5]
Protocol 2: General Reversed-Phase Flash Chromatography
-
Column: Use a C18 flash column.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol or DMSO.
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water. The addition of a buffer like 0.1% formic acid can improve peak shape.
-
Elution: Start with a low percentage of the organic solvent and gradually increase the concentration to elute the product.
-
Fraction Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions. Removal of water may require lyophilization (freeze-drying) to avoid decomposition at elevated temperatures.[10]
Mandatory Visualization
Caption: General purification workflow for crude this compound.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | 902148-83-8 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
How to prevent protodeboronation of (2-Hydroxypyridin-4-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of (2-Hydroxypyridin-4-yl)boronic acid, with a primary focus on preventing protodeboronation.
Understanding the Challenge: Tautomerism and Stability
This compound exists in equilibrium with its tautomeric form, 2-pyridone-4-boronic acid. In most conditions, particularly in polar solvents, the 2-pyridone tautomer is the predominant species. This tautomerism is a critical factor to consider as the electronic properties of the pyridone ring differ significantly from a pyridine ring, which can influence the stability of the carbon-boron (C-B) bond and its susceptibility to protodeboronation.
The 2-pyridone ring is generally more electron-rich than a pyridine ring, which can, in principle, increase the electron density on the carbon atom of the C-B bond, making it more susceptible to protonolysis. Therefore, careful control of experimental conditions is crucial to prevent the undesired cleavage of the boronic acid group.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of 2-hydroxypyridine (or its 2-pyridone tautomer) as a byproduct, reducing the yield of the desired coupled product and complicating purification. Pyridyl boronic acids, in general, are known to be susceptible to protodeboronation, and the specific electronic nature of the 2-pyridone tautomer of this compound can further influence this instability.
Q2: How does the 2-pyridone tautomer affect the stability of the boronic acid?
A2: The 2-pyridone tautomer introduces a different electronic environment compared to a simple pyridine ring. The amide-like character of the pyridone can influence the polarization of the C-B bond. While quantitative data for this specific molecule is scarce, the increased electron density on the ring system may enhance the rate of protodeboronation under certain conditions, particularly in the presence of proton sources.
Q3: What are the key factors that promote protodeboronation of this compound?
A3: Several factors can accelerate protodeboronation:
-
Presence of Proton Sources: Water, alcohols, and acidic protons in the reaction mixture can facilitate the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Strong Bases: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can promote the formation of boronate species that are more susceptible to protonolysis.
-
Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of protodeboronation.
Q4: How should I store this compound to minimize degradation?
A4: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1][2][3][4][5]
Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling
This guide provides solutions to common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product and significant formation of 2-hydroxypyridine byproduct. | High rate of protodeboronation. | 1. Use a Boronic Ester Derivative: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA (N-methyliminodiacetic acid) boronate ester. MIDA boronates are particularly effective as they slowly release the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition. 2. Optimize Reaction Temperature: Lower the reaction temperature. Many modern palladium catalysts are highly active at lower temperatures. 3. Select a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 4. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water. If an aqueous base is required, use the minimum effective amount. 5. Employ a Highly Active Catalyst System: Use a catalyst with a high turnover number to accelerate the cross-coupling reaction, allowing it to outcompete protodeboronation. Consider palladium catalysts with bulky, electron-rich phosphine ligands. |
| Inconsistent reaction outcomes. | Degradation of the boronic acid upon storage or handling. | 1. Use Fresh Reagent: Use a freshly opened bottle of this compound or its ester derivative. 2. Proper Handling: Handle the compound quickly, minimizing its exposure to air and moisture. Weigh it out in a glovebox or under a stream of inert gas if possible. |
| Reaction fails to go to completion, even with extended reaction times. | Catalyst deactivation or slow transmetalation. | 1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading may improve the reaction rate. 2. Screen Different Ligands: The choice of phosphine ligand can significantly impact the efficiency of the catalytic cycle. Screen a variety of ligands to find the optimal one for your specific substrates. 3. Consider Additives: In some cases for challenging pyridyl couplings, the addition of copper(I) salts can facilitate the transmetalation step. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/heteroaryl halide, this compound, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the base.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using in situ generated Pinacol Boronate Ester
Materials:
-
This compound (1.5 equiv)
-
Pinacol (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and pinacol.
-
Add anhydrous solvent (e.g., toluene) and heat the mixture to reflux with a Dean-Stark trap to remove water and form the boronate ester in situ.
-
After formation of the ester (monitor by TLC or LC-MS if possible), cool the mixture and remove the solvent under reduced pressure.
-
To the flask containing the crude pinacol boronate ester, add the aryl/heteroaryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed anhydrous solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture and monitor its progress.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
This table summarizes general conditions that have been found to be effective for challenging Suzuki-Miyaura couplings of pyridyl boronic acids and can be used as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature | Reference |
| Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 80-110 | Effective for 2-pyridyl boronates. | [6] |
| Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | Minimizes protodeboronation for heteroaryl boronic acids. | N/A |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 65-100 | Tolerates water and oxygen. | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 80 | General conditions for vinyl boronic acid precursors. | [8] |
Visualizations
Diagram 1: Troubleshooting Workflow for Protodeboronation
Caption: A step-by-step guide to troubleshoot and minimize protodeboronation.
Diagram 2: Chemical Pathways of this compound in a Suzuki-Miyaura Reaction
Caption: Desired vs. undesired reaction pathways for the boronic acid.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Stability of (2-Hydroxypyridin-4-yl)boronic acid under acidic or basic conditions
Technical Support Center: (2-Hydroxypyridin-4-yl)boronic acid
Disclaimer: Specific, peer-reviewed stability data for this compound is not extensively available in the public domain. The following guide is based on the well-established chemical principles governing arylboronic acids, particularly those containing heterocyclic and hydroxyl functionalities. This information is intended to provide general guidance, experimental strategies, and troubleshooting advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during experimental use?
A1: The main stability challenges for this compound, like many arylboronic acids, are its susceptibility to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron (C–B) bond, where the boronic acid group is replaced by a hydrogen atom. This process can be catalyzed by both acidic and basic conditions and is often a significant cause of yield loss in cross-coupling reactions.[1][2][3][4]
-
Oxidation: The boronic acid moiety can be oxidized, leading to the cleavage of the C–B bond and formation of the corresponding phenol (in this case, Pyridine-2,4-diol).[5][6] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.
Q2: How do acidic and basic conditions specifically affect the stability of this compound?
A2: Both extremes of pH can promote the degradation of arylboronic acids.
-
Acidic Conditions: In the presence of strong acids (e.g., HCl) or even weaker acids like acetic acid, arylboronic acids can undergo protodeboronation.[1][2] The reaction involves the protonation of the aryl ring, facilitating the cleavage of the C–B bond.
-
Basic Conditions: Base-catalyzed protodeboronation is a very common issue, particularly as many cross-coupling reactions (like the Suzuki-Miyaura coupling) are performed in a basic medium.[3] At high pH, the boronic acid exists as the more reactive boronate anion (Ar-B(OH)₃⁻), which can accelerate the rate of protodeboronation.[3][7] Heterocyclic boronic acids can be especially prone to decomposition under basic conditions.[8]
Q3: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What is the likely cause and how can I troubleshoot it?
A3: A low yield is very likely due to the competitive protodeboronation of your starting material under the basic reaction conditions.[3] This side reaction consumes the boronic acid, making it unavailable for the desired catalytic cycle.
Troubleshooting Steps:
-
Modify Base and Temperature: Switch to milder bases (e.g., K₃PO₄, K₂CO₃, or organic bases) instead of strong hydroxides. Lowering the reaction temperature can also significantly reduce the rate of decomposition.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to minimize the exposure time to harsh conditions.
-
Use a Boronate Ester: Consider using a more stable surrogate, such as the corresponding pinacol or MIDA boronate ester.[9][10] MIDA boronates are particularly known for their benchtop stability and capacity for slow, controlled release of the active boronic acid under reaction conditions, which can suppress decomposition pathways.[10]
Q4: How should I store this compound to ensure its long-term stability?
A4: To maximize shelf-life, the compound should be stored as a solid under conditions that minimize exposure to air, moisture, and light. The recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a freezer (-20°C), and protected from light.[5][11] For solutions, prepare them fresh if possible or store them frozen under an inert atmosphere for a limited time.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solutions & Strategies |
| Low or inconsistent yields in cross-coupling reactions | Protodeboronation of the boronic acid under basic conditions.[3][7] | • Use milder bases (e.g., K₃PO₄, CsF).• Lower the reaction temperature and shorten the reaction time.• Use degassed solvents to minimize oxidation.• Consider converting the boronic acid to a more stable MIDA or pinacol boronate ester for the reaction.[10] |
| Appearance of an unexpected byproduct in analysis (TLC/LC-MS) | The byproduct is likely 2-hydroxypyridine (from protodeboronation) or pyridine-2,4-diol (from oxidation).[1][6] | • Confirm the identity of the byproduct using mass spectrometry (LC-MS).[12]• If protodeboronation is confirmed, adjust reaction conditions as described above.• If oxidation is the issue, ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. |
| Gradual disappearance of the compound in a stored solution | Decomposition in solution due to hydrolysis, oxidation, or protodeboronation catalyzed by solvent impurities. | • Prepare solutions fresh before use.• If storage is necessary, use an aprotic solvent (e.g., acetonitrile, THF), degas the solution, and store frozen under an inert atmosphere.[12]• Avoid chlorinated solvents, which may contain acidic impurities. |
| Poor peak shape or multiple peaks for the compound in HPLC analysis | On-column degradation or interaction with free silanol groups on the column packing.[12][13] | • Use a shorter analysis time or a faster gradient to reduce residence time on the column.[12]• Employ an end-capped column to minimize silanol interactions.[12]• Ensure the mobile phase pH is near neutral and avoid acidic modifiers if possible.[13] |
Illustrative Stability Data
The following table presents hypothetical, illustrative data on the stability of this compound under forced degradation conditions. This data is for exemplary purposes only and is intended to show potential degradation trends. Actual results will vary.
| Condition | Stressor | Time (h) | % Degradation (Illustrative) | Primary Degradation Product | Primary Pathway |
| Acidic | 1 M HCl (aq), 50°C | 24 | 15 - 30% | 2-Hydroxypyridine | Protodeboronation[2] |
| Basic | 1 M NaOH (aq), 50°C | 24 | 35 - 55% | 2-Hydroxypyridine | Protodeboronation[7] |
| Oxidative | 3% H₂O₂, 25°C | 6 | >95% | Pyridine-2,4-diol | Oxidation[6] |
| Thermal | 80°C in H₂O | 48 | 10 - 20% | 2-Hydroxypyridine | Protodeboronation |
Visualized Degradation Pathways & Experimental Workflow
Caption: Major degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Detailed Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and thermal stress, and to identify major degradation products using a stability-indicating HPLC method.
2. Materials & Instrumentation:
-
This compound
-
HPLC grade solvents (Acetonitrile, Water, Methanol)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector (e.g., PDA) and a suitable C18 column[12]
-
pH meter, heating block or oven
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Stress Solutions:
-
Acid: 1 M HCl
-
Base: 1 M NaOH
-
Oxidant: 3% H₂O₂
-
4. Stress Procedure: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial. Create a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acidic Stress: Incubate at 60°C for 24 hours.
-
Basic Stress: Incubate at 60°C for 24 hours.
-
Oxidative Stress: Keep at room temperature for 6 hours.
-
Thermal Stress: Incubate the control sample at 80°C for 48 hours.
5. Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the degradation.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject the samples into the HPLC system. Use a stability-indicating method (a gradient method is often required) that can separate the parent compound from all potential degradation products.[12]
6. Data Analysis:
-
Identify the peak for the parent compound using the t=0 sample.
-
Monitor for the decrease in the parent peak area and the appearance of new peaks over time in the stressed samples.
-
Calculate the percentage of degradation at each time point using the following formula: % Degradation = [1 - (Peak Area_t=x / Peak Area_t=0)] * 100
-
If connected to a mass spectrometer, obtain mass data for the new peaks to aid in the identification of degradation products.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 902148-83-8 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Improving the yield and selectivity of (2-Hydroxypyridin-4-yl)boronic acid reactions
Technical Support Center: (2-Hydroxypyridin-4-yl)boronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you improve the yield and selectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?
The primary challenges when using this compound in Suzuki-Miyaura cross-coupling reactions include low yields and the occurrence of side reactions. Key issues are protodeboronation (the replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid, and potential catalyst inhibition due to the presence of the 2-hydroxy group on the pyridine ring. The choice of base, solvent, and catalyst/ligand system is critical to mitigate these problems.
Q2: How does the 2-hydroxy group on the pyridine ring influence the reactivity of the boronic acid?
The 2-hydroxy group can exhibit dual reactivity. It can act as an internal base, potentially influencing the reaction mechanism. Additionally, it can coordinate with the palladium catalyst, which may either stabilize the catalytic species or inhibit its activity, depending on the reaction conditions. This coordination can also affect the electronic properties of the boronic acid.
Q3: What is protodeboronation and how can it be minimized in reactions with this compound?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 2-hydroxypyridine as a byproduct and reducing the yield of the desired coupled product. This process is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, it is advisable to use milder bases (e.g., K3PO4 instead of NaOH), anhydrous solvents, and the lowest possible reaction temperature that still allows for an efficient reaction rate. The choice of palladium ligand can also influence the rate of protodeboronation relative to the desired cross-coupling.
Q4: Can this compound form boroxines, and how does this affect the reaction?
Yes, like many boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine. The formation of boroxines can be reversible in the presence of water. While boroxines are often viable coupling partners in Suzuki-Miyaura reactions, their formation can sometimes lead to lower reactivity or require different activation conditions compared to the free boronic acid. Using the boronic acid as a boronate ester (e.g., a pinacol ester) can prevent boroxine formation and often leads to more consistent results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is not oxidized or degraded. Use a fresh batch or a pre-catalyst. Consider using a different palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and a suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos). |
| Inappropriate Base | The choice of base is critical. Strong aqueous bases can promote protodeboronation. Try using a milder, non-aqueous base like K3PO4 or Cs2CO3. The amount of base should also be optimized; typically 2-3 equivalents are used. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the reaction kinetics. Common solvents include dioxane, THF, and toluene. If solubility is an issue, consider a co-solvent system or a more polar solvent like DMF, but be mindful that this can sometimes increase side reactions. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature, but be aware that temperatures that are too high can lead to decomposition and protodeboronation. |
| Protodeboronation | As mentioned in the FAQs, use anhydrous conditions, a milder base, and the lowest effective temperature. The use of boronate esters can also prevent this side reaction. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Suggested Solution | | :--- | :--- | | Homocoupling of Aryl Halide | This can occur if the oxidative addition of the aryl halide to the palladium catalyst is followed by a reaction with another molecule of the aryl halide instead of the boronic acid. Lowering the reaction temperature or using a different ligand can sometimes suppress this side reaction. | | Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). | | Protodeboronation Product (2-hydroxypyridine) | This is a result of the cleavage of the C-B bond. Refer to the solutions for protodeboronation in Issue 1 and the FAQs. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a representative protocol and may require optimization for your specific substrates.
Reagents:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent and then the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in reactions.
Boronic Acid-Boroxine Equilibrium
Caption: Equilibrium between boronic acid and its boroxine.
Technical Support Center: Troubleshooting (2-Hydroxypyridin-4-yl)boronic Acid Couplings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (2-Hydroxypyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low or no yield. What are the primary issues to investigate?
A1: Low conversion rates with this compound are often attributed to a combination of factors inherent to hydroxypyridyl and pyridylboronic acids in general. The primary suspects are:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. 2-Hydroxypyridylboronic acids are particularly susceptible to this due to the electronic nature of the pyridine ring and the influence of the hydroxyl group.
-
Tautomerism: this compound exists in equilibrium with its 2-pyridone tautomer. The pyridone form may not be as reactive in the desired coupling reaction and its prevalence can be influenced by the solvent and other reaction conditions.
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can be a competing reaction, especially in the presence of oxygen.[1]
Q2: How does the 2-hydroxy group and its tautomerism to the 2-pyridone form affect the Suzuki-Miyaura coupling reaction?
A2: The 2-hydroxy group introduces a critical tautomeric equilibrium between the hydroxypyridine and pyridone forms. This equilibrium is highly sensitive to the solvent environment. The pyridone tautomer is generally more stable in polar solvents. This tautomerism can significantly impact the coupling reaction in several ways:
-
Reactivity: The electronic properties of the hydroxypyridine and pyridone tautomers are different, which can affect their reactivity in the Suzuki-Miyaura catalytic cycle. The desired reactive species is typically the hydroxypyridine form.
-
Catalyst Interaction: The pyridone tautomer, with its amide-like character, may interact differently with the palladium catalyst compared to the hydroxypyridine form, potentially leading to catalyst inhibition.
-
Side Reactions: The conditions that favor the pyridone tautomer might also promote side reactions like protodeboronation.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For challenging substrates like this compound, it is crucial to start with robust reaction conditions. A good starting point would be:
-
Catalyst: A pre-formed Pd(0) source or a Pd(II) precatalyst that is easily reduced in situ, such as Pd(PPh₃)₄ or a Buchwald-type precatalyst (e.g., XPhos Pd G3).
-
Ligand: A bulky, electron-rich phosphine ligand like SPhos or XPhos is often beneficial for promoting the desired cross-coupling over side reactions.[2]
-
Base: A moderately strong inorganic base is typically used. K₂CO₃ or K₃PO₄ are common choices.
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often employed. The choice of solvent can influence the tautomeric equilibrium.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and minimize homocoupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low to No Product Formation with Significant Starting Material Remaining
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active, pre-formed palladium-ligand complex. Ensure all reagents and solvents are anhydrous and properly degassed. |
| Inefficient Oxidative Addition | If using an aryl chloride, which is less reactive than a bromide or iodide, switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Increase the reaction temperature. |
| Slow Transmetalation | The transmetalation step can be slow for electron-deficient heteroaryl boron derivatives.[3] Ensure the base is adequately activating the boronic acid. A stronger base like K₃PO₄ might be necessary. |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst. Using a bulky ligand can sometimes mitigate this effect. Increasing the catalyst loading may also be beneficial. |
Issue 2: Formation of Protodeboronated Byproduct (2-Hydroxypyridine)
| Potential Cause | Suggested Solution |
| Presence of Protic Sources | Use anhydrous solvents and reagents. Minimize the amount of water in the reaction if possible, although some water is often necessary for the activity of inorganic bases. |
| Suboptimal Base | A very strong base or prolonged reaction times at high temperatures can promote protodeboronation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) and optimize the reaction time. |
| Slow Cross-Coupling Rate | If the desired coupling is slow, protodeboronation can become a dominant side reaction. Use a more active catalyst system to accelerate the cross-coupling. |
| Unstable Boronic Acid | Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, before the coupling reaction. |
Issue 3: Significant Homocoupling of the Boronic Acid
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| High Concentration of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or ensure efficient in situ reduction of a Pd(II) source.[1] |
| Suboptimal Catalyst/Ligand System | Screen different phosphine ligands. Bulky, electron-rich monophosphine ligands can often suppress homocoupling by favoring the cross-coupling pathway. |
Data Presentation: Illustrative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening (Illustrative)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 60 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | 92 |
Yields are hypothetical and for illustrative purposes based on trends observed for similar compounds.
Table 2: Base and Solvent Optimization (Illustrative)
| Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 75 |
| K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 85 |
| K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 90 |
Conditions: Aryl bromide (1.0 equiv.), this compound (1.2 equiv.), XPhos Pd G3 (2 mol%). Yields are for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of THF and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Catalytic cycle with competing tautomerism and side reactions.
References
Effect of different bases and solvents on (2-Hydroxypyridin-4-yl)boronic acid reactivity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing (2-Hydroxypyridin-4-yl)boronic acid in cross-coupling reactions. Due to its unique electronic and structural properties, this reagent requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields with this reagent are common and typically stem from two primary issues inherent to its structure:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] 2-Hydroxypyridyl boronic acids are particularly susceptible to this decomposition pathway, which can be accelerated by excessive water, high temperatures, or an inappropriate choice of base.[2]
-
Catalyst Inhibition: The pyridine nitrogen atom can coordinate to the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[3] The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) can also interact with the metal center, further complicating the reaction.
Q2: How do I choose the best base for my reaction? My substrate has base-sensitive functional groups.
A2: The choice of base is critical. It must be strong enough to activate the boronic acid to form the boronate species necessary for transmetalation, but not so strong as to degrade sensitive substrates or aggressively promote protodeboronation.[4]
-
For Sensitive Substrates: Milder inorganic bases are strongly recommended. Anhydrous, powdered potassium phosphate (K₃PO₄) is often an excellent first choice for challenging couplings as it is effective without being overly harsh.[1][5] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used and effective alternatives.[6]
-
Bases to Avoid: Strong bases like sodium hydroxide (NaOH) should be used with caution, as they can significantly increase the rate of protodeboronation and other side reactions.[7]
Q3: What is the optimal solvent system for this coupling reaction?
A3: Aprotic solvents, often with a small amount of water, are typically most effective.
-
Recommended Solvents: 1,4-Dioxane is a very common and effective solvent.[2] Toluene and Tetrahydrofuran (THF) are also good options.[8]
-
The Role of Water: A small amount of water (e.g., a 4:1 or 10:1 solvent-to-water ratio) is often beneficial and can accelerate the reaction.[9][10] It is thought to help dissolve the inorganic base and facilitate the formation of the active boronate species. However, excessive water can promote protodeboronation, so the ratio should be carefully optimized.
-
DMF: While N,N-Dimethylformamide (DMF) can be used, it is sometimes less effective than dioxane or toluene for these types of couplings.[7][10]
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A4: Protodeboronation is a key challenge.[1] To mitigate it, consider the following strategies:
-
Use a Milder Base: Switch to K₃PO₄ or KF.[1]
-
Minimize Water: While some water is helpful, use the minimum amount necessary or try anhydrous conditions.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less prone to decomposition.[1][11]
-
Increase Catalyst Activity: Employ a highly active palladium catalyst and ligand system (e.g., a Buchwald ligand like SPhos or XPhos) that promotes a rapid cross-coupling rate, which can outcompete the slower protodeboronation side reaction.[12]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate the decomposition pathway.
Data Presentation: Base and Solvent Effects
The following tables summarize the typical effects of different bases and solvents on Suzuki-Miyaura coupling yields with heteroarylboronic acids. These are generalized trends, and optimal conditions should be determined empirically for each specific reaction.
Table 1: Comparison of Yields with Different Bases Reaction Conditions: Phenylboronic acid, 4-bromotoluene, Pd(OAc)₂, PPh₃, Toluene/H₂O, 100°C, 12h. Data is representative of general trends.
| Entry | Base | Yield (%) | Notes |
| 1 | K₃PO₄ | 95 | Often the best choice for sensitive or challenging substrates.[4] |
| 2 | K₂CO₃ | 92 | A robust and widely used base, slightly more vigorous than K₃PO₄.[4][6] |
| 3 | Na₂CO₃ | 98 | Very effective, particularly in aqueous solvent mixtures.[4][13] |
| 4 | Cs₂CO₃ | 94 | Soluble in some organic solvents; can be effective when others fail. |
| 5 | KF | 85 | A milder fluoride source, useful for base-sensitive groups.[14] |
Table 2: Comparison of Yields with Different Solvents Reaction Conditions: 2-thiopheneboronic acid pinacol ester, PyFluor, Pd(dppf)Cl₂, Na₃PO₄, 100°C. Data is illustrative of common solvent effects for heteroaryl couplings.
| Entry | Solvent System | Yield (%) | Notes |
| 1 | Dioxane / H₂O (4:1) | 74 | Often the optimal mixture, balancing reagent solubility and stability.[15] |
| 2 | Dioxane (anhydrous) | 39 | Lower yield suggests a beneficial role for water in this system.[15] |
| 3 | Toluene / H₂O (4:1) | 40 | A good alternative to dioxane, though sometimes less efficient.[15] |
| 4 | Toluene (anhydrous) | 5 | Very low yield, highlighting the importance of a polar co-solvent.[15] |
| 5 | DMF | 22 | Generally less effective than dioxane or toluene mixtures.[7][15] |
| 6 | Acetonitrile (MeCN) | 42 | Can be a viable option, particularly at lower temperatures.[10] |
| 7 | THF | 27 | A common ether solvent, performance can be substrate-dependent.[10] |
Visual Troubleshooting and Workflow Guides
The following diagrams provide a logical workflow for setting up an experiment and troubleshooting common problems.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for specific substrates and coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand, and anhydrous K₃PO₄.[1]
-
Inerting: Seal the vessel with a septum or cap and thoroughly purge with an inert gas. This is typically done by evacuating the vessel and backfilling with argon or nitrogen, repeated three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[1] The final concentration of the limiting aryl halide should be approximately 0.1 - 0.2 M.
-
Reaction: Place the sealed flask into a preheated oil bath set to a temperature between 80-110 °C. Stir the reaction mixture vigorously for the specified time (typically ranging from 2 to 24 hours).[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting materials.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove the inorganic base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Catalyst Residues from (2-Hydroxypyridin-4-yl)boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalyst residues from reactions involving (2-Hydroxypyridin-4-yl)boronic acid. Given the nature of this starting material, the resulting products are often polar and contain nitrogen heterocycles, which can present unique challenges in palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
A1: The difficulty in removing palladium arises from the molecular structure of the products, which often contain pyridine and other nitrogen-containing moieties. The nitrogen atoms in these functional groups can act as strong ligands, coordinating with palladium species and making them more soluble in the product mixture.[1] This strong binding makes removal by standard methods like simple filtration less effective.[1] The presence of a hydroxyl group can also influence the polarity and chelating properties of the product, further complicating the removal process.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs.[1][2] For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: Several methods are employed to remove palladium catalysts. The choice depends on the nature of the catalyst (homogeneous or heterogeneous), the properties of the product, and the desired level of purity. Common techniques include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][3]
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C) through a pad of Celite®.[4]
-
Scavenging: Employing solid-supported reagents that selectively bind to palladium.[1][3]
-
Crystallization: Purifying the final product, which can be enhanced with additives to keep palladium species in the mother liquor.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[4]
-
Chromatography: Column chromatography can significantly reduce palladium levels.[5]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required to accurately determine palladium levels in the ppm range. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [5]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [1]
-
X-ray Fluorescence (XRF) [1]
For rapid in-process monitoring, colorimetric or fluorometric methods can also be utilized.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products derived from this compound.
Issue 1: High Palladium Content in the Final Product After Initial Purification (e.g., Filtration or Extraction).
-
Possible Cause: Strong chelation of palladium to the hydroxypyridine moiety or other nitrogen-containing functional groups in your product.[6] This can keep the palladium species solubilized in the organic phase.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol), dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[6]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions.[7]
-
Activated Carbon Treatment: Use activated carbon as a cost-effective alternative or in combination with other scavengers. Be aware that activated carbon can sometimes lead to product loss through non-specific adsorption.[6]
-
pH Adjustment: Altering the pH of the aqueous phase during extraction can sometimes disrupt the palladium-product complex, facilitating its removal.
-
Issue 2: Significant Product Loss During the Scavenging Process.
-
Possible Cause: Non-specific adsorption of the polar product onto the scavenger material, especially with activated carbon.[3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[3]
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger to reduce the surface area available for product adsorption.[3]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[3]
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states like Pd(0) or Pd(II), or different coordination environments).[1]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure a consistent work-up procedure before scavenging to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging might convert various palladium species into a single, more easily removed form.
-
Data Presentation: Comparison of Palladium Scavengers
The following tables summarize the efficiency of different palladium scavengers in removing residual palladium from reactions involving polar, nitrogen-containing compounds, which are analogous to products derived from this compound.
Table 1: Scavenger Performance in Suzuki Coupling Reactions
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 330 | 7 | 0.20 wt, DMF, overnight | [8] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | 0.2 wt, 45 °C, 18 h | [8] |
| SiliaMetS Thiol & Thiourea mix | 2400 | ≤16 | 10 wt%, solvent not specified | |
| MP-TMT | 500-800 | <10 | 5 eq., RT, overnight | [9] |
| TMT + Activated Charcoal | 2239 | 20 | 20 mol% TMT, 0.2 wt charcoal, DCM, 20°C, 2h | [8] |
Table 2: Scavenger Performance in Various Palladium-Catalyzed Reactions with Polar, Nitrogen-Containing APIs
| Scavenger | Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SPM32 Silica | α-arylation | 600 | 15 | Cartridge, continuous flow | [8] |
| SiliaMetS Thiol | Buchwald-Hartwig | 1300 | 2 | 50 wt%, Water/THF, 35°C, 17h | |
| Hybrid Hydrogel | Suzuki-Miyaura | Not specified | <0.04 | Gel-entrapped PdNPs | [10][11] |
| Smopex®-234 | Sonogashira | Not specified | 1.7 x 10⁻³ mg leached | Toluene, 100°C, 24h | [12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific product.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical method like ICP-MS.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Note that fine carbon particles can be difficult to filter, so a well-packed celite bed is crucial.[1]
-
Washing and Concentration: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
Protocol 3: Celite Filtration for Heterogeneous Catalysts (e.g., Pd/C)
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent to reduce viscosity.
-
Celite Pad Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel or a Büchner funnel.
-
Filtration: Gently pour the diluted reaction mixture over the Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Managing the air and moisture sensitivity of (2-Hydroxypyridin-4-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and use of (2-Hydroxypyridin-4-yl)boronic acid, focusing on managing its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered sensitive?
This compound is a heterocyclic organoboron compound used as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Like many heteroaromatic boronic acids, it is susceptible to degradation upon exposure to air and moisture.[1] The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for coupling reactions.[1] This sensitivity is influenced by factors such as moisture, oxygen, pH, and temperature.[2]
Q2: How should I properly store this compound?
To ensure the longevity and reactivity of the compound, strict storage conditions are necessary. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry place.[2] Refrigeration (0-8°C) or freezing is highly recommended.[2] Storing the material inside a desiccator can provide an additional layer of protection against ambient moisture.
Q3: What are the visible signs of degradation?
While degradation may not always be visible, signs can include a change in the physical appearance of the solid (e.g., clumping, discoloration) or poor solubility in solvents where it was previously soluble. The most definitive sign of degradation is poor performance in chemical reactions, such as significantly reduced yields or complete reaction failure in Suzuki couplings.
Q4: Can I check the quality of my this compound before use?
Yes, a quality check is recommended if you suspect degradation. The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy. By taking a ¹H or ¹¹B NMR spectrum of a sample dissolved in a dry deuterated solvent, you can check for the presence of the corresponding protodeboronated byproduct (2-hydroxypyridine). A significant presence of this impurity indicates degradation.
Q5: What is protodeboronation and how can I minimize it during a reaction?
Protodeboronation is the undesired cleavage of the C–B bond, which is often accelerated in the presence of water, heat, and under certain pH conditions.[1][3] For basic heteroaromatic boronic acids, this process can be rapid.[1][4] To minimize it:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and glassware is oven- or flame-dried before use.
-
Degas Solvents: Remove dissolved oxygen from reaction solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.[5]
-
Control pH: The rate of protodeboronation is highly pH-dependent.[4][6] While Suzuki couplings often require a base, the choice and amount can be critical. In some cases, zwitterionic forms of pyridylboronic acids, present at neutral pH, are highly reactive towards protodeboronation.[1]
Troubleshooting Guide
Q: My Suzuki-Miyaura coupling reaction with this compound failed or gave a very low yield. What went wrong?
A: Reaction failure is often linked to the degradation of the boronic acid or suboptimal reaction conditions. Use the following checklist and the decision tree diagram below to troubleshoot.
Troubleshooting Checklist:
-
Reagent Integrity: Was the boronic acid stored correctly? When was the container last opened? Consider performing an NMR check for purity.
-
Atmosphere Control: Was the reaction performed under a consistently inert atmosphere (argon or nitrogen)? Oxygen can deactivate the palladium catalyst and promote side reactions.
-
Solvent Quality: Were the solvents anhydrous and properly degassed? Dissolved oxygen or trace moisture can be highly detrimental.
-
Base Selection: Is the chosen base appropriate? Some strong bases or aqueous basic solutions can accelerate protodeboronation. Consider screening milder bases (e.g., K₃PO₄, Cs₂CO₃) or using a non-aqueous system if possible.
-
Catalyst and Ligand: Is the palladium catalyst active? Was the correct palladium source and ligand used for this type of coupling?
-
Temperature and Time: Are the reaction temperature and duration optimized? Excessive heat or prolonged reaction times can increase the extent of degradation.
Factors Affecting Stability and Mitigation Strategies
| Factor | Impact on this compound | Recommended Mitigation Strategy |
| Moisture / Water | Primary contributor to hydrolysis and protodeboronation.[1] | Store in a desiccator under inert gas. Use oven-dried glassware and anhydrous solvents.[5] |
| Oxygen | Can lead to oxidative degradation of the C-B bond and deactivation of the Pd catalyst.[7] | Store under an inert atmosphere (Ar or N₂). Degas all reaction solvents thoroughly.[2] |
| Temperature | Higher temperatures accelerate the rate of all degradation pathways. | Store refrigerated or frozen. Avoid prolonged heating during reactions; use the lowest effective temperature. |
| pH | Protodeboronation rates are highly pH-dependent; both acidic and basic conditions can promote degradation.[3][6] | Carefully select the base for cross-coupling reactions. Buffer aqueous solutions if necessary. Avoid strongly acidic or basic workups if the boronic acid is in excess. |
| Light | Potential for photodecomposition, although less common than other factors. | Store in an amber or opaque vial to protect from light.[2] |
Experimental Protocols
Protocol 1: Long-Term Storage and Handling Workflow
This protocol outlines the best practices for storing and handling the reagent to maintain its integrity.
-
Receiving: Upon receipt, inspect the container seal. If compromised, the reagent's quality may be questionable.
-
Inert Atmosphere Storage: Place the sealed vial inside a larger container with a desiccant. For optimal stability, store this container inside a glovebox or a desiccator that is periodically flushed with argon or nitrogen. Store at the recommended temperature (e.g., 0-8°C).
-
Weighing and Dispensing: Whenever possible, handle the solid inside a glovebox. If a glovebox is unavailable, use a Schlenk line. To dispense small amounts quickly in the open, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Quickly weigh the desired amount and immediately reseal the container, then purge the headspace with argon or nitrogen before returning to cold storage.
-
Reaction Setup: Add the weighed boronic acid to oven-dried glassware under a positive pressure of inert gas. Add freshly distilled, anhydrous, and degassed solvents via syringe or cannula.[5]
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This procedure provides a starting point for a coupling reaction, emphasizing techniques to prevent degradation.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and cool under a stream of argon or nitrogen.
-
Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add this compound (1.1 eq.), the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 2-3 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos).
-
Atmosphere Purge: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, THF, or toluene) via a syringe through the septum.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup and extraction. Be aware that excess boronic acid may degrade during this phase.
Visual Guides
Caption: Recommended workflow for storage and handling.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. scispace.com [scispace.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Oxidative instability of pyridylboronic acids and stabilization strategies
A technical support center with troubleshooting guides and FAQs regarding the oxidative instability of pyridylboronic acids and their stabilization is presented below for researchers, scientists, and drug development professionals.
Technical Support Center: Handling Pyridylboronic Acids
This guide provides practical solutions and answers to common questions regarding the instability of pyridylboronic acids, particularly in the context of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes pyridylboronic acids, especially 2-pyridylboronic acids, so unstable? A1: Most 2-pyridylboronic acids are unstable due to a process called protodeboronation, which is the cleavage of the carbon-boron (C-B) bond. This side reaction replaces the boronic acid group with a hydrogen atom and is often problematic in the presence of aqueous bases.[1] The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, forming inactive species and hindering the desired reaction.[1] In contrast, 3-pyridyl and 4-pyridylboronic acids generally exhibit much better stability.
Q2: What are the primary degradation pathways for pyridylboronic acids? A2: The two main degradation pathways are protodeboronation (hydrolysis of the C-B bond) and oxidation.[1][2] Protodeboronation is often the more significant issue in cross-coupling reactions.[1][3] Oxidative degradation, where the boronic acid group is cleaved to form an alcohol, is also a known instability pathway, particularly in the presence of reactive oxygen species.[2][4]
Q3: How should I properly store my pyridylboronic acids to maximize their shelf-life? A3: To ensure stability, pyridylboronic acids should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and moisture.[5][6] It is recommended to store them at -20°C under an inert atmosphere like argon or nitrogen. Always keep the container tightly sealed to prevent moisture ingress.[5][7]
Q4: Are some pyridylboronic acid derivatives inherently more stable than others? A4: Yes. Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable than their corresponding boronic acids.[8] These derivatives are less prone to protodeboronation and are often stable enough for benchtop storage under air.[1][8][9] Trifluoroborate salts are another class of stabilized pyridylboron reagents.[1]
Troubleshooting Guide for Suzuki-Miyaura Coupling
Q5: I am getting very low yields in my Suzuki-Miyaura coupling reaction with a 2-pyridylboronic acid. What is the likely cause? A5: Low yields are a common issue and can be attributed to several factors:
-
Protodeboronation: Your boronic acid is likely degrading faster than it is coupling.[1][3] This is especially true at elevated temperatures or in the presence of water.[10]
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[1]
-
Slow Transmetalation: The transfer of the pyridyl group from boron to palladium can be inefficient for electron-deficient heteroaryl boron compounds.[1][3]
Q6: How can I improve the yield of my coupling reaction involving an unstable pyridylboronic acid? A6: To improve your yield, consider the following optimization strategies:
-
Switch to a Stabilized Derivative: The most effective solution is often to use an air-stable derivative like a MIDA boronate or a pinacol ester.[1][8][9] These can be purchased or synthesized.
-
Optimize Reaction Conditions: Use anhydrous solvents to minimize protodeboronation.[10] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst.[10] Carefully screen bases, as stronger bases can sometimes accelerate degradation.[10]
-
Use an Inert Atmosphere: Ensure your reaction is thoroughly degassed and run under an inert atmosphere (argon or nitrogen) to prevent oxygen from promoting side reactions like homocoupling.[1]
Q7: I see a significant amount of deborylated pyridine as a byproduct. How can I prevent this? A7: The formation of deborylated pyridine is a direct result of protodeboronation.[1] To minimize this:
-
Use a More Stable Boron Reagent: Convert the boronic acid to its pinacol ester or MIDA boronate, which are less susceptible to this side reaction.[1]
-
Employ Anhydrous Conditions: Rigorously exclude water from your reaction by using anhydrous solvents and reagents.[10]
-
Modify Reaction Parameters: Use milder reaction conditions, such as lower temperatures and shorter reaction times, if possible.[10]
Stabilization Strategies & Experimental Protocols
The most common and effective stabilization strategy is the conversion of the unstable boronic acid to a more robust boronate ester.
Experimental Protocol: Preparation of 3-Pyridylboronic Acid Pinacol Ester
This protocol provides a method for converting 3-pyridylboronic acid to its more stable pinacol ester derivative.
Materials:
-
3-Pyridylboronic acid
-
Pinacol
-
Toluene, anhydrous
-
Cyclohexane
-
Standard laboratory glassware (round-bottomed flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-pyridylboronic acid (1.0 eq) and pinacol (1.1 eq).[11]
-
Add anhydrous toluene to the flask.[11]
-
Heat the mixture to reflux (approximately 110°C) and stir for 2-4 hours. The reaction is typically complete when the cloudy white mixture becomes a clear solution.[11]
-
Allow the solution to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to obtain a solid residue.[11]
-
Suspend the resulting solid in cyclohexane and heat the slurry to 85°C. Stir at this temperature for 30 minutes, then allow it to cool slowly to room temperature.[11]
-
Filter the slurry, wash the solid with a small amount of cold cyclohexane, and dry it under vacuum to yield the 3-pyridylboronic acid pinacol ester as a white solid.[11]
Data Presentation: Stability Comparison
The use of stabilized boronate esters significantly improves shelf-life and performance in cross-coupling reactions compared to the corresponding free boronic acids.
| Compound Class | Form | Benchtop Stability (Solid, under Air) | Performance in Challenging Cross-Coupling |
| 2-Pyridylboron Reagent | Boronic Acid | Poor (prone to rapid degradation)[8] | Often low and variable yields[1][3] |
| MIDA Boronate | Excellent (shelf-stable)[8][9] | High and reproducible yields[8][9] | |
| Pinacol Ester | Good (more stable than acid)[1] | Improved yields over boronic acid[1] | |
| 3- & 4-Pyridylboron Reagent | Boronic Acid | Generally stable[5] | Generally good yields[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. innospk.com [innospk.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
Column chromatography conditions for purifying products from (2-Hydroxypyridin-4-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the column chromatography purification of products derived from (2-Hydroxypyridin-4-yl)boronic acid. Due to its unique chemical structure, this compound and its derivatives can present significant purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound and its derivatives so difficult to purify using standard silica gel chromatography?
A1: The purification challenges arise from the molecule's multifunctional nature:
-
High Polarity: The presence of both a hydroxyl (-OH) group and a boronic acid [-B(OH)2] group makes the molecule very polar, leading to strong interactions with the polar silica gel stationary phase.
-
Zwitterionic Character: The acidic hydroxyl and boronic acid groups can interact with the basic pyridine nitrogen, giving the molecule zwitterionic properties. This can cause streaking and unpredictable behavior on silica gel.
-
Lewis Acidity/Basicity: The boronic acid is a Lewis acid that can interact strongly with the Lewis basic silanol groups on the surface of silica gel, often resulting in irreversible adsorption or decomposition.[1][2][3] Similarly, the basic pyridine ring can interact with the acidic silanols.
Q2: What are the recommended starting conditions for column chromatography?
A2: Given the compound's polarity, both normal and reverse-phase chromatography can be considered, each with specific modifications. Reverse-phase is often more successful for highly polar compounds.
Table 1: Recommended Starting Conditions for Normal Phase Chromatography
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (neutral pH) or Neutral Alumina | Standard silica is acidic and can cause degradation; neutral alumina is a good alternative.[4] |
| Boric acid-impregnated silica gel | The boric acid helps to suppress the Lewis basicity of the silica surface, reducing over-adsorption of the boronic acid product.[5] | |
| Mobile Phase (Eluent) | Dichloromethane/Methanol (e.g., 95:5 to 80:20) | Start with a less polar system and gradually increase the methanol content. |
| Ethyl Acetate/Methanol | Another common system for polar compounds. | |
| Mobile Phase Modifier | Acetic Acid (0.5-1%) | Adding a small amount of acid can protonate the pyridine nitrogen, reducing its interaction with silica and minimizing tailing.[4] |
| Triethylamine (0.5-1%) | Adding a base can deprotonate the acidic silanol groups on the silica, reducing strong adsorption of the boronic acid. Use with caution as it can affect product stability.[4] |
Table 2: Recommended Starting Conditions for Reverse Phase (RP) Chromatography
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | C18-functionalized Silica | The non-polar stationary phase is well-suited for retaining and separating polar compounds in aqueous mobile phases.[1][2] |
| Mobile Phase (Eluent) | Water/Acetonitrile or Water/Methanol | A gradient elution, starting with a high percentage of water (e.g., 95%) and increasing the organic solvent, is typically most effective. |
| Mobile Phase Modifier | Formic Acid (0.1%) or Acetic Acid (0.1%) | Low pH helps to keep the boronic acid group protonated and can improve peak shape.[6][7] |
| Ammonium Acetate (10 mM) or Ammonium Hydroxide | Using a buffer can control the pH and improve separation consistency, especially for zwitterionic compounds.[8] |
Q3: How can I prevent my product from streaking during chromatography?
A3: Streaking is a common issue caused by strong interactions with the stationary phase or compound instability.
-
Use Mobile Phase Modifiers: As detailed in Tables 1 and 2, adding an acid (acetic acid, formic acid) or a base (triethylamine) can significantly reduce streaking by minimizing unwanted interactions.[4]
-
Change the Stationary Phase: If streaking persists on silica, switch to neutral alumina or a reverse-phase (C18) column.[4]
-
Derivatize the Boronic Acid: Converting the boronic acid to a more stable and less polar boronate ester (e.g., pinacol ester) before chromatography can be a highly effective strategy.[1] The ester is less prone to dehydration and interaction with silica.
Q4: What are the common impurities and how can I remove them?
A4: Common impurities include starting materials, protodeborylation products (where the boronic acid group is replaced by a hydrogen), and homocoupling byproducts of the boronic acid.[2][3][9]
-
Unreacted Starting Materials: These can often be removed by an initial acid-base extraction during the reaction workup.[9]
-
Protodeborylation Products: These are typically less polar than the desired product and can often be separated with a carefully optimized solvent gradient during column chromatography.
-
Homocoupling Byproducts: These dimers can have very similar polarity to the desired product, making separation difficult. Meticulous column chromatography with a shallow solvent gradient is often required.[9]
Q5: Are there alternative purification methods if chromatography fails?
A5: Yes, if chromatography proves ineffective, consider these alternatives:
-
Recrystallization: This can yield highly pure material if a suitable solvent or solvent system can be identified. Common solvents to screen include water, ethanol, or ethyl acetate/hexane mixtures.[10]
-
Derivatization to an Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind. The pure boronic acid can then be recovered by treatment with an acid.[1][2][10]
-
Acid-Base Extraction: A carefully planned aqueous extraction can sometimes separate the product from neutral or differently charged impurities. However, the zwitterionic nature of the target compound can make this challenging.[3]
Troubleshooting Guide
Table 3: Common Problems and Solutions in Purifying this compound Derivatives
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is stuck on the silica column / Low Recovery | Irreversible adsorption of the boronic acid and/or pyridine moiety to acidic silanol groups. | 1. Switch to a less acidic stationary phase like neutral alumina.[4]2. Use a mobile phase containing a modifier like acetic acid or triethylamine.[4]3. Pre-treat the silica gel with boric acid to passivate active sites.[5]4. Consider reverse-phase chromatography. |
| Product Streaks Badly on TLC/Column | Strong, non-ideal interactions with the stationary phase; zwitterionic character. | 1. Add 0.5-1% acetic acid to the eluent to protonate the pyridine nitrogen.[4]2. For reverse-phase, add 0.1% formic acid or use a buffer like 10 mM ammonium acetate.[6][8]3. Ensure the sample is fully dissolved and loaded in a minimal volume of solvent. |
| Product Decomposes on the Column | The acidic nature of silica gel can cause degradation or dehydration of the boronic acid to form boroxines (anhydrides). | 1. Use a neutral stationary phase (neutral alumina) or a deactivated silica gel.2. Minimize the time the compound spends on the column by using a slightly stronger eluent or a shorter column.3. Convert the boronic acid to a more stable pinacol ester prior to purification.[1] |
| Product Co-elutes with an Impurity | The polarity of the product and impurity are too similar in the chosen solvent system. | 1. Optimize the mobile phase. Try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).2. Employ a shallower solvent gradient to improve resolution.3. If co-elution persists, attempt recrystallization or derivatization of the crude mixture.[10] |
Experimental Protocols
Protocol 1: General Method for Modified Normal Phase Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase (e.g., 98:2 DCM/MeOH + 0.5% Acetic Acid).
-
Gradient: Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., to 95:5, then 90:10) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: General Method for Reverse Phase Chromatography
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% Formic Acid) for at least 10 column volumes.
-
Sample Preparation: Dissolve the crude product in a minimal volume of the mobile phase or a solvent like DMSO or DMF.
-
Injection/Loading: Inject the sample onto the column.
-
Elution: Run a linear gradient, increasing the concentration of the organic solvent (e.g., from 5% to 95% Acetonitrile over 20-30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product. Evaporation of water at elevated temperatures should be avoided to prevent decomposition.[1][3]
Visualization
Purification Strategy Workflow
The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy for this compound and its derivatives.
Caption: Decision workflow for purifying this compound products.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Comparative Analysis of (2-Hydroxypyridin-4-yl)boronic acid and its Analogs: A Spectroscopic Perspective
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of key building blocks is paramount. This guide provides a comparative analysis of the 1H and 13C NMR spectroscopic data for (2-Hydroxypyridin-4-yl)boronic acid and its structurally related analogs. Due to the limited availability of direct experimental spectra for this compound, this guide will leverage data from its isomers and related compounds to provide a comprehensive analytical framework.
This compound, which predominantly exists in its pyridone tautomeric form as (2-oxo-1H-pyridin-4-yl)boronic acid, is a valuable reagent in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it an important component in the synthesis of novel therapeutic agents. An in-depth characterization, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for its effective utilization.
Comparative NMR Data of Pyridinylboronic Acid Derivatives
The following table summarizes the reported 1H and 13C NMR data for several pyridinylboronic acid derivatives, which serve as valuable comparators for understanding the spectroscopic features of this compound. The choice of solvent can significantly influence the chemical shifts, especially for boronic acids which can form boroxines (cyclic anhydrides) in non-coordinating solvents. The use of coordinating solvents like DMSO-d6 or Methanol-d4 is often preferred to obtain sharper, more defined spectra.
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| (4-Methoxypyridin-2-yl)boronic acid | Not Specified | 8.16 (d, J=5.2 Hz, 1H), 7.25 (d, J=2.8 Hz, 1H), 6.89 (dd, J=5.2, 2.8 Hz, 1H), 3.89 (s, 3H) | Not available |
| 5-Methoxy-3-pyridineboronic acid pinacol ester | CDCl3 | 8.54 (d, J=1.2 Hz, 1H), 8.37 (d, J=3.2 Hz, 1H), 7.54 (dd, J=3.2, 1.2 Hz, 1H), 3.87 (s, 3H), 1.36 (s, 12H) | Not available |
| 4-Methoxyphenylboronic acid | CDCl3 | 7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H) | 162.0, 137.0, 113.2, 55.2 |
| 3-Pyridylboronic acid | Not Specified | 9.15 (s, 1H), 8.65 (d, 1H), 8.30 (d, 1H), 7.45 (t, 1H) | Not available |
| 4-Pyridineboronic acid pinacol ester | Not Specified | 8.65 (d, 2H), 7.55 (d, 2H), 1.35 (s, 12H) | Not available |
Experimental Protocols
General Protocol for 1H and 13C NMR Spectroscopy of Boronic Acids:
A standardized protocol is essential for obtaining reproducible and high-quality NMR data for boronic acids and their derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to broad or complex NMR spectra. Coordinating solvents can help to break up these aggregates and provide sharper signals.
-
Instrument Setup: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
1H NMR: Acquire the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A spectral width of approximately 16 ppm is typically sufficient.
-
13C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is usually required compared to 1H NMR to obtain a good signal-to-noise ratio. A spectral width of up to 220 ppm is generally used.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Workflow for Synthesis and Characterization
The synthesis of hydroxypyridine boronic acids often involves a multi-step process, starting from a suitable pyridine precursor, followed by purification and comprehensive characterization.
Caption: A generalized workflow for the synthesis and characterization of pyridinylboronic acids.
Signaling Pathways and Applications
Hydroxypyridine boronic acids are increasingly recognized for their potential in various biological applications, including as enzyme inhibitors and as components of fluorescent probes for detecting biologically important molecules like saccharides. Their ability to form reversible covalent bonds with diols is a key feature that is exploited in these applications.
The boronic acid moiety can interact with serine residues in the active sites of proteases, leading to their inhibition. This mechanism is relevant in the development of anticancer agents. Furthermore, the pyridine ring system can participate in hydrogen bonding and π-stacking interactions, further enhancing binding affinity and specificity.
Caption: A simplified diagram illustrating the inhibition of a serine protease by a hydroxypyridine boronic acid.
High-Resolution Mass Spectrometry for the Analysis of (2-Hydroxypyridin-4-yl)boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and intermediates is critical. (2-Hydroxypyridin-4-yl)boronic acid is a vital building block in medicinal chemistry, and its purity and structural integrity directly impact the quality and efficacy of the final drug product. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the detailed analysis of such compounds. This guide provides a comparative overview of HRMS for the characterization of this compound, benchmarked against other analytical techniques, and supported by established experimental data for analogous compounds.
Comparison of Analytical Techniques
The analysis of boronic acids presents unique challenges, including their propensity for dehydration to form cyclic anhydrides (boroxines) and their relatively low volatility.[1] A multi-faceted analytical approach is often necessary for comprehensive characterization.
| Analytical Technique | Principle | Advantages | Disadvantages | Relevance for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. | Provides accurate mass measurement for elemental composition determination.[2] High sensitivity and specificity.[3] Enables structural elucidation through fragmentation analysis. | High initial instrument cost. Matrix effects can suppress ionization. | Primary Technique: Ideal for unambiguous identification, impurity profiling, and stability studies. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Excellent for purity assessment and quantification.[4] Well-established and robust. | Limited structural information on its own. On-column degradation of boronic acids can be a challenge.[5] | Essential Complementary Technique: Used for separation prior to MS analysis (LC-HRMS) and for routine purity checks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for definitive structure elucidation.[4] Provides information on the solution-state behavior, including boroxine formation. | Lower sensitivity compared to MS. Requires larger sample amounts. | Gold Standard for Structure Confirmation: ¹H, ¹³C, and ¹¹B NMR are crucial for initial structural verification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass analysis. | High chromatographic efficiency. | Requires derivatization for non-volatile compounds like boronic acids, which adds complexity.[6] Thermal degradation can occur. | Less Suitable: The need for derivatization makes it less direct and potentially problematic for this compound. |
Quantitative Performance of Analytical Methods
The selection of an analytical technique is often guided by its quantitative performance. The following table summarizes typical performance data for LC-MS based methods used for boronic acid analysis, which can be extrapolated for the analysis of this compound.
| Parameter | UPLC-ESI-MS[1][7] | LC-MS/MS[6][8] |
| Limit of Detection (LOD) | 0.1 µg | ng/mL level |
| Limit of Quantification (LOQ) | 1.0 µg | 1 ng/mL (0.05 ppm) |
| Linearity (R²) | 0.98 | >0.99 |
| Recovery | 97.1% - 105.7% | 80% - 120% |
| Precision (RSD) | < 2.0% | Not specified |
| Key Advantage | High throughput, no derivatization needed. | High sensitivity and selectivity for trace level quantification. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a common choice.[1][7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analyte from impurities. A representative gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-8 min: 95-5% B
-
8-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 µL
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for pyridyl compounds.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).[2]
-
Mass Range: m/z 50-500
-
Resolution: >30,000[3]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V (optimization is crucial to minimize in-source fragmentation and boroxine formation).[1]
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Acquire full scan data for accurate mass measurement and targeted MS/MS for fragmentation analysis.
Visualizations
Experimental Workflow for LC-HRMS Analysis
Caption: General workflow for the LC-HRMS analysis of boronic acids.
Potential Ionization and Fragmentation Pathway
Caption: A plausible fragmentation pathway for this compound in positive ESI-MS.
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the detailed characterization of this compound. Its ability to provide accurate mass measurements for elemental composition determination and structural information through fragmentation analysis makes it an indispensable tool for identity confirmation, purity assessment, and stability testing in a drug development setting. While other techniques like HPLC and NMR are essential for a comprehensive analytical strategy, HRMS provides a level of detail that is critical for ensuring the quality and safety of pharmaceutical products. The methodologies and comparative data presented in this guide, based on analogous boronic acid compounds, provide a robust framework for the successful analysis of this compound.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging with high resolution in mass and space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of (2-Hydroxypyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of (2-Hydroxypyridin-4-yl)boronic acid, a key building block in organic synthesis.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1][2] For the analysis of polar compounds like boronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[1] It is highly effective for routine purity checks and monitoring reaction progress.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry. This provides not only retention time data but also crucial information about the molecular weight of the analyte and its fragments, offering a higher degree of specificity and sensitivity.[1] For boronic acids, which can be challenging to analyze due to their polarity and tendency to form boroxines, LC-MS offers significant advantages, including the ability to analyze them without derivatization.[3][4][5]
Comparative Performance
The choice between HPLC with UV detection and LC-MS depends on the specific requirements of the analysis, such as the need for molecular weight confirmation, sensitivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity, Quantification |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[1] |
| Selectivity | Based on chromatographic separation and UV absorbance | High (based on mass-to-charge ratio)[1] |
| Key Advantage | Robust, widely available, good for quantification | Provides molecular weight confirmation and structural information |
| Key Limitation | Does not provide molecular weight information | Requires volatile mobile phases (e.g., no phosphate buffers)[1] |
| Sample Throughput | Can be high with optimized methods | Can be high, especially with UPLC/UHPLC systems[5] |
Experimental Protocols
Below are representative experimental protocols for the purity assessment of this compound using HPLC and LC-MS.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.[2] Dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.[2]
LC-MS Method Protocol
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Acquity BEH C18, 150 mm x 4.6 mm, 2.7 µm particle size).[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 98 2 10 5 95 12 5 95 12.1 98 2 | 15 | 98 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Range: m/z 50-500[2]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Workflow for Purity Assessment
The general workflow for the purity assessment of this compound using HPLC and LC-MS is depicted in the following diagram.
Caption: Workflow for HPLC and LC-MS Purity Assessment.
Conclusion
Both HPLC and LC-MS are powerful techniques for assessing the purity of this compound. HPLC with UV detection is a robust and reliable method for routine quality control. For more comprehensive analysis, including impurity identification and higher sensitivity, LC-MS is the preferred method. The choice of method should be guided by the specific analytical needs and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of (2-Hydroxypyridin-4-yl)boronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of hydroxypyridine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. These versatile building blocks, particularly in the form of their boronic acid derivatives, are instrumental in the synthesis of complex pharmaceutical agents. The position of the hydroxyl and boronic acid groups on the pyridine ring significantly influences the substrate's reactivity in pivotal cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of (2-Hydroxypyridin-4-yl)boronic acid and its isomers in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig coupling reactions, supported by established chemical principles and available experimental data.
Understanding the Reactivity Landscape
The reactivity of hydroxypyridine boronic acid isomers is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom and the electronic character of the hydroxyl group, coupled with their positions relative to the boronic acid, dictate the ease of key mechanistic steps such as transmetalation and reductive elimination. A significant challenge, particularly for 2-substituted pyridyl boronic acids, is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition and lower reaction yields. Furthermore, protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that can be more pronounced in certain isomers.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds.[3][4] The reactivity of hydroxypyridine boronic acid isomers in this reaction is expected to follow trends based on the electronic environment of the boronic acid group. Generally, electron-rich boronic acids exhibit higher reactivity. The position of the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen relative to the boronic acid are therefore critical.
Expected Reactivity Order (Qualitative):
(5-Hydroxypyridin-3-yl)boronic acid & (6-Hydroxypyridin-3-yl)boronic acid > (3-Hydroxypyridin-4-yl)boronic acid > (4-Hydroxypyridin-3-yl)boronic acid > this compound & (2-Hydroxypyridin-3-yl)boronic acid
This predicted order is based on the following rationale:
-
3- and 4-Pyridyl Isomers: Boronic acids at the 3- and 4-positions of the pyridine ring are generally more reactive than their 2-substituted counterparts due to the mitigation of the "2-pyridyl problem."[5]
-
Effect of the Hydroxyl Group: A hydroxyl group in a position that enhances the electron density at the carbon bearing the boronic acid group (e.g., via resonance) is expected to increase reactivity.
-
2-Pyridyl Isomers: The 2-hydroxy isomers are anticipated to be the least reactive due to potential chelation with the palladium catalyst and increased susceptibility to protodeboronation.[2]
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Reported Yields
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| (3-Hydroxypyridin-4-yl)boronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good |
| (4-Hydroxypyridin-3-yl)boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | Moderate |
| (5-Hydroxypyridin-3-yl)boronic acid | Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |
| (6-Hydroxypyridin-3-yl)boronic acid | Aryl Bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 80 | Good |
| This compound | Aryl Bromide | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Low to Moderate |
| (2-Hydroxypyridin-3-yl)boronic acid | Aryl Bromide | Pd(OAc)₂ / cataCXium A | K₃PO₄ | Toluene/H₂O | 100 | Low to Moderate |
Note: The yields presented are indicative and compiled from various literature sources. Direct comparison should be made with caution as reaction conditions were not identical.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable route to C-N and C-O bonds using copper catalysts.[6][7][8][9] This reaction is often milder than palladium-catalyzed alternatives and can be performed in the presence of air.[6] The reactivity of hydroxypyridine boronic acids in this transformation is also influenced by the electronic and steric environment of the boronic acid.
Table 2: Representative Chan-Lam Coupling Conditions and Expected Outcomes
| Isomer | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Expected Outcome |
| (3-Hydroxypyridin-4-yl)boronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Good Yield |
| (4-Hydroxypyridin-3-yl)boronic acid | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | Moderate to Good Yield |
| (5-Hydroxypyridin-3-yl)boronic acid | Imidazole | CuI | Cs₂CO₃ | DMF | 110 | Good Yield |
| (6-Hydroxypyridin-3-yl)boronic acid | Amine | Cu(OAc)₂ | CH₃CN | Room Temp | Moderate to Good Yield | |
| This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | Lower Yield |
| (2-Hydroxypyridin-3-yl)boronic acid | Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | Lower Yield |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds.[10][11] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with hydroxypyridine boronic acids is expected to be highly dependent on the isomer's structure, with 2-substituted isomers being more challenging substrates.
Table 3: Representative Buchwald-Hartwig Amination Conditions and Expected Outcomes
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Outcome |
| (3-Hydroxypyridin-4-yl)boronic acid | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good Yield |
| (4-Hydroxypyridin-3-yl)boronic acid | Primary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate to Good Yield |
| (5-Hydroxypyridin-3-yl)boronic acid | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | Good Yield |
| (6-Hydroxypyridin-3-yl)boronic acid | Secondary Amine | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 80 | Good Yield |
| This compound | Primary Amine | Pd₂(dba)₃ / Josiphos | NaOtBu | Dioxane | 110 | Lower Yield |
| (2-Hydroxypyridin-3-yl)boronic acid | Aniline | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | Lower Yield |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are general protocols for the three major cross-coupling reactions discussed. Optimization for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), hydroxypyridine boronic acid isomer (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water, toluene, DMF) is then added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Chan-Lam Coupling
-
Reaction Setup: To a reaction vessel open to the air, add the amine or phenol (1.0 equiv), hydroxypyridine boronic acid isomer (1.5-2.0 equiv), copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv).
-
Solvent Addition: An appropriate solvent (e.g., CH₂Cl₂, CH₃CN, toluene) is added.
-
Reaction: The mixture is stirred vigorously at room temperature or heated (typically 40-80 °C) for 12-48 hours. The reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), amine (1.1-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).
-
Solvent Addition: Degassed anhydrous solvent (e.g., toluene, dioxane) is added.
-
Reaction: The vessel is sealed and heated to the required temperature (typically 80-120 °C) for 4-24 hours, with monitoring by GC-MS or LC-MS.
-
Work-up: After cooling, the reaction is quenched with water or saturated aqueous NH₄Cl. The mixture is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
Relevance in Drug Discovery: The JAK-STAT Signaling Pathway
Hydroxypyridine-containing scaffolds are prevalent in many biologically active molecules, including inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[12][][14] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including inflammatory disorders and cancers.[14][15] The differential reactivity of hydroxypyridine boronic acid isomers can be leveraged to synthesize diverse libraries of potential JAK inhibitors for structure-activity relationship (SAR) studies, ultimately leading to the discovery of more potent and selective therapeutic agents.
Conclusion
The choice of a hydroxypyridine boronic acid isomer has profound implications for the efficiency of cross-coupling reactions. While isomers with the boronic acid at the 3- and 4-positions of the pyridine ring generally exhibit greater reactivity, those with 2-substitution present significant challenges that may require specialized ligands and optimized conditions to overcome. For researchers in drug discovery, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic routes to novel therapeutics targeting critical signaling pathways. This guide provides a foundational understanding to aid in the strategic selection of building blocks and reaction conditions, ultimately accelerating the discovery of new medicines.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 14. onclive.com [onclive.com]
- 15. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Hydroxypyridin-4-yl)boronic acid versus other heteroaryl boronic acids in cross-coupling
A Researcher's Guide to (2-Hydroxypyridin-4-yl)boronic Acid in Cross-Coupling Reactions
An Objective Comparison with Alternative Heteroaryl Boronic Acids
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of many pharmaceutical agents.[1][2][3] Heteroaryl boronic acids are critical building blocks in this process, yet their performance can be notoriously variable. This guide provides a data-driven comparison of this compound against other common heteroaryl boronic acids, focusing on the crucial interplay between stability and reactivity that governs success in cross-coupling.
The central challenge in using many heteroaryl boronic acids is their inherent instability, particularly a susceptibility to protodeboronation—the undesired cleavage of the C–B bond, which removes the reactive species from the catalytic cycle.[4][5] This issue is especially pronounced in 2-substituted heteroaryl boronic acids, such as those of pyridine, furan, and thiazole, which can decompose rapidly under the basic, aqueous conditions typical of Suzuki-Miyaura reactions.[4][6][7]
This compound exists in tautomeric equilibrium with its 2-pyridone form. This structural feature is significant, as it can influence the electronic properties and stability of the molecule compared to simple pyridyl boronic acids, potentially offering a unique reactivity profile for the introduction of the valuable 2-pyridone motif into target molecules.
Comparative Stability: The Protodeboronation Challenge
The stability of a boronic acid is paramount for ensuring efficient cross-coupling, as decomposition directly competes with the desired reaction pathway. Studies quantifying the rate of protodeboronation reveal dramatic differences across the heteroaryl boronic acid landscape. As a general rule, 3- and 4-pyridyl boronic acids are remarkably stable, whereas 2-pyridyl boronic acids are highly unstable.
Table 1: Comparative Stability of Heteroaryl Boronic Acids to Protodeboronation
| Boronic Acid | Relative Stability | Observed Half-Life (t½) | Key Observations |
|---|---|---|---|
| 4-Pyridylboronic Acid | Very High | > 1 week (pH 12, 70 °C)[4][6] | Exceptionally stable, making it a reliable coupling partner. |
| 3-Pyridylboronic Acid | Very High | > 1 week (pH 12, 70 °C)[4][6] | Similar to 4-pyridylboronic acid, it is robust under coupling conditions. |
| This compound | Moderate (Predicted) | Not Reported | The 2-pyridone tautomer may offer enhanced stability over simple 2-pyridyl boronic acids. Its utility may depend on slow-release strategies. |
| 5-Thiazolylboronic Acid | Very Low | ~50 seconds (pH 7, 70 °C)[4][6] | Extremely rapid decomposition requires specialized conditions or stable surrogates. |
| 2-Pyridylboronic Acid | Very Low | ~25 seconds (pH 7, 70 °C)[4][6] | Prototypical example of an unstable heteroaryl boronic acid, often leading to poor yields.[8] |
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The ultimate measure of a boronic acid's utility is its performance in generating the desired product. The yield of a cross-coupling reaction is a function of both the boronic acid's stability and its inherent reactivity in the catalytic cycle. The following table presents representative yields for the coupling of various heteroaryl boronic acids with different aryl halides. It is crucial to recognize that reaction conditions are highly variable and optimized for specific substrates; therefore, this data serves as a guide to relative reactivity.
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Catalyst / Conditions |
|---|---|---|---|---|
| This compound (via in situ activation) | Phenylboronic Acid | 2-Phenylpyridine | Not Reported (Proof of concept) | PdCl₂(dppf), PyBroP, K₂CO₃[9] |
| 2-Methoxy-5-pyridylboronic Acid | 2-Amino-5-bromopyridine | 2'-Methoxy-5,2'-bipyridin-5'-amine | 84% | Pd(PPh₃)₂Cl₂, Na₂CO₃, Dioxane[10] |
| 2-Chloro-5-pyridylboronic Acid | 2-Bromothiophene | 2-(2-Chloropyridin-5-yl)thiophene | 68% | Pd(PPh₃)₄, Na₂CO₃, DMF[2][11] |
| 3-Pyridylboronic Acid Pinacol Ester | Pyridine-2-sulfonyl fluoride | 2-(Pyridin-3-yl)pyridine | 43% | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O[12] |
| 4-Pyridylboronic Acid Pinacol Ester | Pyridine-2-sulfonyl fluoride | 2-(Pyridin-4-yl)pyridine | 45% | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O[12] |
| 2-Thiopheneboronic Acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82% | Pd(dppf)Cl₂, Na₃PO₄, Dioxane[12] |
| 2-Pyridyl MIDA Boronate | 2-Chlorotoluene | 2-(o-Tolyl)pyridine | 91% | Pd(OAc)₂, SPhos, K₃PO₄, Cu(OAc)₂[7] |
The data indicates that while functionalized pyridylboronic acids at the 3- and 5-positions can be effective, 2-substituted pyridyl systems often pose a significant challenge.[2][11] To circumvent the instability of boronic acids like 2-pyridylboronic acid, researchers have developed highly effective, air-stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates.[7] These reagents participate in "slow-release" cross-coupling, where the active boronic acid is generated in situ at a controlled rate, minimizing its decomposition and maximizing its chance to engage in the catalytic cycle.[7] This strategy has proven exceptionally effective for notoriously unstable boronic acids.
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Cross-Coupling with a Heteroaryl Boronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1–5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, DMF, Toluene/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, the heteroaryl boronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst and any required ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating block and stir vigorously for the specified time (typically 2–24 hours) at the target temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the catalytic cycle and a typical experimental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
The selection of a heteroaryl boronic acid for cross-coupling requires a careful balance of stability and reactivity. While 3- and 4-pyridylboronic acids are robust and reliable reagents, their 2-substituted counterparts are often plagued by instability.
This compound represents an intriguing but challenging substrate. Its 2-pyridone tautomer may provide a degree of stabilization absent in simple 2-pyridylboronic acid, but it is unlikely to match the high stability of 3- or 4-pyridyl isomers. For drug development professionals seeking to incorporate the 2-pyridone scaffold, the following strategies are recommended:
-
Use Stable Surrogates: For maximum reliability and yield, employ an air-stable derivative such as a MIDA boronate or trifluoroborate salt of the desired fragment. This slow-release approach is the most effective method for overcoming the inherent instability of challenging boronic acids.[7]
-
In Situ Activation: As an alternative, consider methods that activate the C-O bond of the parent 2-hydroxypyridine in situ for coupling with a more stable arylboronic acid, reversing the roles of the coupling partners.[9]
-
Condition Screening: If using the free boronic acid is necessary, extensive screening of catalysts, ligands, bases, and solvent systems is critical to identify conditions that favor the rate of cross-coupling over the rate of protodeboronation.
By understanding the chemical properties and leveraging modern synthetic strategies, researchers can successfully incorporate this compound and other challenging heteroaryl fragments to accelerate the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. audreyli.com [audreyli.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of (2-Hydroxypyridin-4-yl)boronic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like (2-Hydroxypyridin-4-yl)boronic acid, a comprehensive analytical approach is paramount to confirm its structural integrity. While single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination, its feasibility is contingent on the ability to grow high-quality crystals. In the absence of publicly available crystallographic data for this compound, this guide presents a comparative overview of alternative and complementary analytical techniques, leveraging data from structurally related analogues to provide a robust framework for its characterization.
This guide will compare the utility of X-ray crystallography with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural confirmation of this compound.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
A combination of analytical techniques is often essential for the comprehensive characterization of a novel compound. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer crucial information about the molecule's structure and connectivity in solution, as well as its elemental composition and functional groups.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous structure determination | Requires high-quality single crystals, which can be challenging to grow |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹¹B) | Provides detailed structural information in solution, non-destructive | Complex spectra for larger molecules, potential for peak overlap |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires minimal sample | Does not provide direct information on atom connectivity |
| IR Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited information on the overall molecular structure |
Predicted and Comparative Spectroscopic Data
Due to the limited availability of specific experimental data for this compound, the following tables present a combination of predicted values and experimental data from analogous compounds, such as 2-hydroxypyridine and various arylboronic acids.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H (ortho to OH) | ~7.5 - 7.7 | d | |
| Pyridine H (meta to OH) | ~6.3 - 6.5 | d | |
| Pyridine H (ortho to B(OH)₂) | ~7.8 - 8.0 | s | |
| -OH (pyridinone) | ~11.0 - 13.0 | br s | Broad signal due to tautomerism and exchange. |
| -B(OH)₂ | ~8.0 - 8.5 | br s | Broad signal, often exchanges with water. |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (pyridinone) | ~160 - 165 | |
| C-B | ~130 - 135 | Signal may be broad due to quadrupolar relaxation of ¹¹B. |
| Pyridine C (ortho to OH) | ~140 - 145 | |
| Pyridine C (meta to OH) | ~110 - 115 | |
| Pyridine C (ortho to B(OH)₂) | ~145 - 150 |
Table 3: Predicted ¹¹B NMR Data for this compound
Solvent: DMSO-d₆
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹¹B | ~28 - 33 | The chemical shift is characteristic of a trigonal planar boronic acid. The signal is typically broad.[1] |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | [M+H]⁺ | Molecular ion peak |
| ESI- | [M-H]⁻ | Deprotonated molecular ion |
| [M+Solvent-H]⁻ | Adduct with solvent may be observed |
Arylboronic acids are known to form cyclic anhydrides (boroxines) which can complicate mass spectra interpretation.[2]
Table 5: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| O-H stretch (pyridinone) | 3200-2800 (broad) | |
| C=O stretch (pyridinone) | 1650-1600 | |
| B-O stretch | 1380-1320 | |
| C-N stretch | 1300-1200 | |
| C=C stretch (aromatic) | 1600-1450 |
Experimental Protocols
General Protocol for X-ray Crystallographic Analysis
While a crystal structure for the title compound is not available, a general workflow for such an analysis is as follows:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a complete dataset of diffraction intensities is collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to yield the final crystal structure.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
General Protocol for Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.
General Protocol for IR Spectroscopic Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.
-
Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound, comparing the crystallographic and spectroscopic approaches.
Caption: Workflow for structural confirmation of this compound.
References
Validating the Structure of Products from (2-Hydroxypyridin-4-yl)boronic Acid Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and structural verification of novel compounds are paramount. (2-Hydroxypyridin-4-yl)boronic acid serves as a valuable building block in the construction of complex molecules, particularly in the formation of 4-aryl-2-pyridone scaffolds, which are prevalent in medicinal chemistry. This guide provides a comparative analysis of the expected Suzuki-Miyaura coupling reactions involving this boronic acid, outlines detailed experimental protocols for structural validation, and discusses alternative synthetic strategies.
While specific experimental data for reactions of this compound is not extensively documented in publicly available literature, this guide leverages data from closely related pyridylboronic acids and their reaction products to provide a robust framework for researchers.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is anticipated to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer, a factor that can influence its reactivity. The performance of these coupling reactions is dependent on several factors including the choice of catalyst, ligand, base, and solvent.
Challenges associated with pyridylboronic acids, particularly those with substituents at the 2-position, include a propensity for protodeboronation. This side reaction can be mitigated by careful selection of reaction conditions and the use of more stable boronic acid derivatives like pinacol esters.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides
| Boronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Moderate-Good | [1] |
| 4-Pyridineboronic acid derivatives | Aryl Halide | Pd₂(dba)₃ / Buchwald-type phosphine ligands | K₃PO₄ | Toluene | Good-Excellent | [2] |
| Pyridine-2-sulfonyl fluoride | Various aryl boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 5-89 | [3] |
| (4-Methoxypyridin-2-yl)boronic acid | Aryl Halide | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Representative | [4] |
Experimental Protocols for Product Synthesis and Structural Validation
The following protocols provide a general framework for the synthesis of 4-aryl-2-pyridones via Suzuki-Miyaura coupling and the subsequent validation of their structures.
General Synthesis of 4-Aryl-2-pyridones
This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[5]
Reaction Workflow
Caption: General workflow for the synthesis of 4-aryl-2-pyridones.
Structural Validation Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a fundamental tool for the structural elucidation of organic molecules. For 4-aryl-2-pyridones, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the pyridone ring protons, the aryl substituent protons, and the N-H proton of the pyridone ring.
-
¹³C NMR: Indicates the number of different types of carbon atoms. The carbonyl carbon of the pyridone ring is a key diagnostic signal, typically appearing in the range of 160-180 ppm.[6][7]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 4,6-disubstituted-2-pyridone derivative [7]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 12.03 | s | NH |
| ¹H | 6.71-7.83 | m | Aromatic-H |
| ¹H | 6.41 | s | H-5 pyridone |
| ¹H | 2.21 | s | CH₃ at C-4 |
| ¹H | 2.02 | s | CH₃ at C-6 |
| ¹³C | 166.64 | - | C=O |
| ¹³C | 161.92, 155.30 | - | C-2, C-6 pyridone |
| ¹³C | 109.85 - 145.17 | - | Aromatic-C and C-3, C-4, C-5 pyridone |
| ¹³C | 21.02, 20.05 | - | CH₃ |
2. Mass Spectrometry (MS)
MS provides the molecular weight of the product and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural validation when suitable crystals can be obtained.[8][9]
Workflow for Structural Validation
Caption: Workflow for the structural validation of synthesized products.
Comparison with Alternative Synthetic Methods
While the Suzuki-Miyaura coupling is a powerful tool, other methods exist for the synthesis of 4-aryl-2-hydroxypyridines.
1. Kröhnke Pyridine Synthesis: This classical method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It offers a convergent approach to highly substituted pyridines.
2. Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynyl ketone to produce a substituted pyridine. It is highly versatile for accessing a wide range of pyridine derivatives.
3. Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to complex molecules like 4,6-diaryl-2-pyridones from simple starting materials.[10]
Table 3: Comparison of Synthetic Methods for 4-Aryl-2-hydroxypyridines
| Method | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid and a halide. | High functional group tolerance, generally good yields, commercially available starting materials. | Potential for protodeboronation of pyridylboronic acids, catalyst cost and removal. |
| Kröhnke Synthesis | Condensation of pyridinium ylides with enones. | Convergent synthesis, good for complex substitution patterns. | Requires preparation of pyridinium salt, can have moderate yields. |
| Bohlmann-Rahtz Synthesis | Condensation of enamines and ethynyl ketones. | Versatile for a wide range of substitution patterns. | Requires synthesis of specific starting materials. |
| Multicomponent Reactions | One-pot reaction of multiple starting materials. | High efficiency and atom economy, rapid access to molecular diversity. | Optimization can be complex, may require specific catalysts.[10] |
Signaling Pathway and Logical Relationships
The synthesis of 4-aryl-2-pyridone derivatives is often driven by their potential as inhibitors of specific biological pathways, such as kinase signaling cascades. The structural validation of these compounds is a critical step in the drug discovery process.
Caption: Logical relationship from synthesis to biological application.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (2-Hydroxypyridin-4-yl)boronic Acid in Computational and Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (2-Hydroxypyridin-4-yl)boronic acid, focusing on its performance in Suzuki-Miyaura cross-coupling reactions. The comparison is drawn from a synthesis of existing literature on density functional theory (DFT) and experimental studies of pyridylboronic acids. This document aims to offer insights into the unique reactivity of this compound and provide a practical framework for its application in synthetic chemistry.
Theoretical Comparison: Insights from Density Functional Theory (DFT)
The reactivity of a boronic acid in catalytic cycles like the Suzuki-Miyaura coupling is intrinsically linked to its electronic properties. DFT provides a powerful tool to understand these properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and various reactivity indices.
This compound exists in a tautomeric equilibrium with its corresponding pyridone form. This equilibrium can significantly influence its electronic properties and reactivity. The 2-hydroxy tautomer is expected to be more electron-rich than the pyridone tautomer. The electron-donating nature of the hydroxyl group at the 2-position is anticipated to increase the electron density on the pyridine ring, thereby affecting the boronic acid's nucleophilicity.
To provide a quantitative comparison, a hypothetical DFT study can be outlined. The study would involve calculating the electronic properties of this compound and comparing them with suitable alternatives, such as Pyridin-4-ylboronic acid (unsubstituted) and (3-Hydroxypyridin-4-yl)boronic acid (isomeric).
Computational Methodology
A typical DFT study to assess the reactivity of these boronic acids would involve the following steps:
-
Geometry Optimization: The molecular structures of the boronic acids are optimized to their lowest energy conformation using a functional such as B3LYP with a basis set like 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structures correspond to true energy minima.
-
Electronic Property Calculations: Key electronic properties are calculated, including:
-
HOMO and LUMO energies: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.
-
Conceptual DFT Reactivity Descriptors: Indices such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) provide quantitative measures of reactivity.
-
Expected Trends from DFT
Based on the principles of substituent effects, the following trends in reactivity can be predicted:
-
This compound: The electron-donating hydroxyl group is expected to increase the HOMO energy and decrease the HOMO-LUMO gap compared to the unsubstituted analog, suggesting enhanced reactivity. The tautomeric equilibrium adds a layer of complexity.
-
Pyridin-4-ylboronic acid: This serves as a baseline for understanding the electronic effect of the hydroxyl group.
-
(3-Hydroxypyridin-4-yl)boronic acid: The position of the hydroxyl group will influence the electronic distribution differently. A comparative DFT study would elucidate the subtle differences in reactivity between the 2-hydroxy and 3-hydroxy isomers.
The following table summarizes the expected qualitative impact of the 2-hydroxy substituent on the electronic properties relevant to reactivity.
| Property | Pyridin-4-ylboronic acid (Reference) | This compound | Rationale |
| HOMO Energy | Lower | Higher | The electron-donating -OH group raises the energy of the highest occupied molecular orbital. |
| LUMO Energy | Higher | Slightly Lowered | The overall electronegativity of the oxygen atom can have a minor effect on the LUMO. |
| HOMO-LUMO Gap | Larger | Smaller | A smaller energy gap generally correlates with higher reactivity in many chemical reactions. |
| Nucleophilicity | Moderate | Higher | Increased electron density on the aromatic ring enhances its ability to donate electrons. |
Experimental Data Comparison: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for the synthesis of biaryl compounds and is an excellent platform to gauge the reactivity of boronic acids. The following table presents a compilation of representative experimental data for the Suzuki-Miyaura coupling of this compound and its analogs with various aryl halides. It is important to note that the data is collated from different sources, and direct comparison should be made with caution as reaction conditions may vary.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Hypothetical data based on typical yields for similar substrates. |
| This compound | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 78 | Hypothetical data based on typical yields for similar substrates. |
| Pyridin-4-ylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | [1][2] |
| Pyridin-4-ylboronic acid | 1-Iodo-3-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 12 | 95 | [1][2] |
| (3-Hydroxypyridin-4-yl)boronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 | Hypothetical data based on typical yields for similar substrates. |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This protocol can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate key concepts discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Quantitative Analysis of (2-Hydroxypyridin-4-yl)boronic Acid in a Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reagents like (2-Hydroxypyridin-4-yl)boronic acid within a complex reaction mixture is paramount for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data from analogous compounds, to facilitate informed method selection.
A significant analytical challenge for this molecule is the potential for keto-enol tautomerism between the 2-hydroxypyridine and the 2-pyridone forms.[1][2][3][4] This equilibrium is often solvent-dependent and can influence chromatographic and spectroscopic behavior.[1] Additionally, like other boronic acids, it is susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine, which can further complicate analysis.[5]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, throughput, or structural information. The primary techniques for the quantitative analysis of arylboronic acids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Performance Comparison of Key Analytical Methods
| Parameter | HPLC-UV | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Signal intensity measurement relative to a certified internal standard. |
| Selectivity | Good; separates analyte from most reaction components. Co-elution is possible. | Excellent; provides mass information, resolving co-eluting species with different masses. | Excellent; provides structural information, highly specific to the molecular structure. |
| Sensitivity (LOD/LOQ) | Good (LOD ~0.1 µg/mL, LOQ ~1.0 µg/mL for typical arylboronic acids).[6] | Excellent (Sub-ng/mL levels achievable). | Moderate (Typically requires >0.1 mg/mL concentration). |
| Precision (RSD%) | Excellent (<2% achievable).[6] | Excellent (<3% achievable). | Excellent (<1% achievable with optimized parameters). |
| Accuracy (Recovery %) | Good to Excellent (97-106% reported for various boronic acids).[6] | Excellent (Typically >95%). | Excellent (Considered a primary ratio method). |
| Sample Throughput | High (Run times of 1-15 minutes are common).[6] | High (Similar to HPLC-UV). | Low to Moderate (Requires longer acquisition times for high precision). |
| Key Advantage | Robust, widely available, excellent for routine purity and concentration checks. | Unambiguous identification of analyte and impurities. | Provides absolute quantification without a specific reference standard of the analyte; gives structural confirmation. |
| Key Limitation | Requires a chromophore; potential for interference from absorbing impurities. | Higher instrument cost and complexity; matrix effects can cause ion suppression. | Lower sensitivity; requires careful selection of solvent and internal standard. |
Mandatory Visualizations
Workflow & Method Selection
The following diagrams illustrate a typical workflow for quantitative analysis and a logical approach to selecting the most suitable method based on experimental needs.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
Due to the limited availability of public data for this compound, the following protocols are robust starting points based on established methods for analogous arylboronic acids.[7] Method optimization is recommended.
Method 1: Reverse-Phase HPLC-UV Protocol
This method is suitable for determining the concentration of the analyte in a reaction mixture and assessing its purity relative to other UV-active species.
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture by accurately diluting a known volume or weight in a diluent such as 50:50 acetonitrile:water. A typical final concentration for analysis should be in the range of 0.01 - 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a PDA or UV detector.
-
Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Monitor at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm or 270 nm).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Data Analysis:
-
Create a calibration curve using certified standards of this compound at a minimum of five concentration levels.
-
Integrate the peak area corresponding to the analyte in the sample chromatogram.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Method 2: Quantitative ¹H NMR (qNMR) Protocol
This protocol is ideal for determining the precise purity of an isolated sample or for quantifying the analyte in a simple mixture where signal overlap is minimal.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample containing this compound.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have protons that resonate in a clear region of the spectrum, be stable, and not react with the sample.
-
Dissolve both the sample and the internal standard in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help break up boroxine anhydrides.
-
-
Instrumentation and Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being integrated (a D1 of 30 seconds is often a safe starting point).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * 100
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Aryl-2-Hydroxypyridines: Kinetic and Methodological Insights into the Suzuki-Miyaura Coupling and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for obtaining 4-aryl-2-hydroxypyridines, with a focus on the kinetic aspects of the Suzuki-Miyaura coupling utilizing (2-Hydroxypyridin-4-yl)boronic acid. While direct kinetic studies on this specific boronic acid are not extensively documented in publicly available literature, this guide draws upon data from analogous heterocyclic systems to provide a robust comparative framework. We will explore the performance of the Suzuki-Miyaura reaction and contrast it with alternative cross-coupling methods such as Stille, Negishi, and Hiyama couplings, as well as condensation-based syntheses.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity and broad functional group tolerance. This compound is a valuable building block, enabling the introduction of the 4-aryl-2-hydroxypyridine motif, a scaffold present in numerous biologically active compounds. However, the presence of the nitrogen atom and the hydroxyl group on the pyridine ring can present challenges, including potential catalyst inhibition and competing side reactions. Understanding the kinetics and optimizing reaction conditions are therefore crucial for efficient synthesis.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
The following tables summarize typical reaction conditions and performance metrics for the Suzuki-Miyaura coupling and its alternatives in the synthesis of 4-aryl-2-hydroxypyridines and analogous heteroaryl compounds. Direct kinetic data for this compound is inferred from related systems.
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 4-Arylpyridines
| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Suzuki-Miyaura | Pyridylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 70-95 | 20-50 |
| Stille | Pyridylstannane | Aryl Iodide | Pd(PPh₃)₄ (1-5 mol%) | - | Toluene, DMF | 80-110 | 6-18 | 75-90 | 20-100 |
| Negishi | Pyridylzinc Halide | Aryl Bromide | Pd(dppf)Cl₂ (2-5 mol%) | - | THF, Dioxane | 25-80 | 4-12 | 80-98 | 20-50 |
| Hiyama | Pyridylsilane | Aryl Iodide | [Pd(allyl)Cl]₂/ligand (1-3 mol%) | TBAF, K₃PO₄ | THF, Dioxane | 60-100 | 12-24 | 60-85 | 30-100 |
Data is compiled from various sources and represents typical ranges for analogous reactions.
Table 2: Comparison of Condensation Methods for Pyridine Ring Synthesis
| Reaction | Starting Materials | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bohlmann-Rahtz | Enamine, Ethynyl Ketone | Acid or Lewis Acid catalyst | Toluene, EtOH | 80-110 | 4-12 | 60-85 |
| Guo Synthesis | α,β-Unsaturated Ketone, β-Ketoester, NH₄OAc | Yb(OTf)₃ | EtOH | 80 | 12 | 70-90 |
Experimental Protocols
General Protocol for a Kinetic Study of Suzuki-Miyaura Coupling
A typical kinetic study involves monitoring the reaction progress over time using techniques like GC-MS or HPLC.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (2-Hydroxypyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents such as (2-Hydroxypyridin-4-yl)boronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and related materials.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
-
Waste Identification and Segregation :
-
All waste containing this compound, including unreacted solid, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous chemical waste.
-
This waste stream should be segregated from other incompatible waste types to prevent dangerous reactions. Specifically, keep it separate from strong oxidizing agents and strong acids.
-
-
Waste Collection :
-
Solid Waste : Collect unused this compound and contaminated solids in a designated, sealable, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste : If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The label should also indicate the associated hazards (e.g., Irritant) and the date the container was first used for waste accumulation. If the waste is a mixture, list all components and their approximate percentages.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory[5][6]. This area should be under the control of the laboratory personnel.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Final Disposal :
-
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1][2].
-
Complete any required waste pickup forms, providing accurate information about the container's contents.
-
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Rinsate Collection : The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.
-
Container Disposal : After thorough rinsing and allowing the container to air dry completely, deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Key Safety and Handling Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat | [1][2][3] |
| Handling Area | Certified chemical fume hood | General Laboratory Practice |
| Waste Classification | Hazardous Waste | [1][5][6] |
| Waste Segregation | Keep away from strong oxidizing agents and strong acids | General Laboratory Practice |
| Container Labeling | "Hazardous Waste," full chemical name, hazards, date | [5][6][7] |
| Storage Location | Designated and secure satellite accumulation area | [5][6] |
| Disposal Method | Via institutional EHS or licensed waste disposal service | [1][2] |
| Spill Cleanup | Use absorbent material (e.g., vermiculite, sand), collect in a sealed container for disposal. | General Laboratory Practice |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling (2-Hydroxypyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (2-Hydroxypyridin-4-yl)boronic acid, a compound that combines the chemical properties of both boronic acids and pyridine derivatives. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Table of Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[2][5] | To prevent skin contact, which can lead to irritation.[2][6] Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental spills or contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Donning PPE :
-
Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
-
Handling the Chemical :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1][8]
-
Disposal Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[1][8][9] Do not pour waste down the drain unless explicitly permitted by your institution's environmental health and safety office for small, neutralized quantities of boric acid.[8][9][10]
-
Spill Management : In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[3] Avoid raising dust.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. sciencing.com [sciencing.com]
- 10. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
